2,6-Difluoro-4-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBURSNJKAITGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409270 | |
| Record name | 2,6-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151414-47-0 | |
| Record name | 2,6-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-methoxyaniline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,6-Difluoro-4-methoxyaniline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Properties, Synthesis, and Applications of a Key Synthetic Intermediate.
Introduction
2,6-Difluoro-4-methoxyaniline is a substituted aniline that has garnered significant interest in the fields of medicinal chemistry and materials science. The unique substitution pattern of two electron-withdrawing fluorine atoms ortho to the amino group and an electron-donating methoxy group para to it imparts distinct chemical properties, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
The structure of this compound consists of a benzene ring substituted with an amino group at position 1, two fluorine atoms at positions 2 and 6, and a methoxy group at position 4.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 151414-47-0[1] |
| Molecular Formula | C₇H₇F₂NO[1] |
| Molecular Weight | 159.14 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-3,5-difluoroanisole, 2,6-Difluoro-p-anisidine |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of this compound is crucial for its handling, characterization, and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid, semi-solid, or liquid[1] |
| Melting Point | 39 °C |
| Boiling Point | 172.4 °C at 760 mmHg |
| Solubility | Data not available. Expected to be soluble in common organic solvents. |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (t, J=9.0 Hz, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.2 (t, J=6.9 Hz), 150.7 (t, J=11.5 Hz), 121.8 (t, J=15.2 Hz), 100.2 (t, J=27.7 Hz), 56.1 |
| Mass Spectrometry (EI) | While a specific experimental spectrum is not readily available, the fragmentation pattern is expected to show a molecular ion peak at m/z 159, with subsequent losses of CH₃ (m/z 144), CO (m/z 131), and HF (m/z 139), characteristic of methoxy and fluoro-substituted anilines. |
Note: The NMR data is interpreted from a supporting information document and should be considered provisional until confirmed by a dedicated spectral analysis of this specific compound.
Reactivity and Synthesis
The reactivity of the aromatic ring in this compound is significantly influenced by its substituents. The two strongly electron-withdrawing fluorine atoms decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, the methoxy group is electron-donating through resonance. This interplay of electronic effects governs the regioselectivity of its reactions.
A common synthetic route to this compound starts from 3,5-difluoroanisole. The synthesis involves an ortho-lithiation followed by carboxylation to form 2,6-difluoro-4-methoxybenzoic acid. This intermediate can then be converted to the target aniline via a Curtius or Schmidt rearrangement.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on literature procedures for the synthesis of this compound from 3,5-difluoroanisole.
Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic acid
-
Dissolve 3,5-difluoroanisole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add an equimolar amount of n-butyllithium (n-BuLi) while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO₂).
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup, typically by adding water and acidifying with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound (via Curtius Rearrangement)
-
Convert the 2,6-difluoro-4-methoxybenzoic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the acid chloride with sodium azide (NaN₃) in a suitable solvent (e.g., acetone/water) to form the acyl azide.
-
Isolate the acyl azide and dissolve it in an inert solvent (e.g., toluene).
-
Heat the solution to induce the Curtius rearrangement, forming the isocyanate intermediate with the evolution of nitrogen gas.
-
Hydrolyze the isocyanate by heating with an aqueous acid (e.g., HCl) to yield the desired this compound.
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Applications in Drug Development and Research
While this compound itself has not been reported to possess significant biological activity, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The presence of the difluoro-methoxy-aniline scaffold is a common feature in many potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final drug molecule.
Derivatives of fluorinated anilines have shown promise as:
-
Anticancer Agents: Particularly as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.
-
Antimicrobial Agents: The incorporation of fluorine can enhance the antimicrobial properties of various heterocyclic compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, arising from the difluoro and methoxy substitutions, make it an attractive building block for creating complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists and drug development professionals.
References
An In-depth Technical Guide on the Reactivity of 2,6-Difluoro-4-methoxyaniline in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxyaniline is a versatile fluorinated aniline derivative that has garnered significant interest in organic synthesis, particularly in the realm of medicinal chemistry and drug development. The presence of two fluorine atoms ortho to the amino group, combined with the electron-donating methoxy group para to the amine, imparts unique reactivity and conformational properties to the molecule. This distinct substitution pattern influences its participation in a variety of chemical transformations, making it a valuable building block for the synthesis of complex and biologically active molecules, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing key reactions, experimental protocols, and its application in the development of targeted therapeutics.
Core Reactivity and Synthetic Applications
The reactivity of this compound is primarily governed by the interplay of the electronic effects of its substituents. The fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. Conversely, the methoxy group is electron-donating through resonance, which can modulate the overall electron density of the aromatic ring. This balance of effects allows for a range of synthetic transformations.
Amide Bond Formation
The formation of an amide bond is a fundamental transformation in the synthesis of pharmaceuticals. This compound can be readily coupled with carboxylic acids to form the corresponding amides. These amides often serve as key intermediates in the synthesis of more complex molecules, such as kinase inhibitors.
Experimental Protocol: Synthesis of N-(2,6-difluoro-4-methoxyphenyl)acetamide
A representative protocol for the acylation of this compound is as follows:
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Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
-
Acylation: Cool the reaction mixture to 0 °C. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-(2,6-difluoro-4-methoxyphenyl)acetamide.
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound allows for diazotization to form a diazonium salt. This reactive intermediate can then be subjected to a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.
Experimental Protocol: Diazotization and Sandmeyer Reaction
A general procedure for the diazotization of this compound followed by a Sandmeyer reaction is as follows:
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Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
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Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas is typically observed. Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be a valuable partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For this, the aniline is typically first converted into a halide or triflate. The resulting aryl halide/triflate can then be coupled with a variety of organoboron reagents to form C-C bonds, enabling the synthesis of complex biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2,6-difluoro-4-methoxyphenyl derivative
The following is an illustrative protocol for a Suzuki-Miyaura coupling reaction involving a hypothetical 1-bromo-2,6-difluoro-4-methoxybenzene:
-
Reaction Setup: To a reaction vessel, add 1-bromo-2,6-difluoro-4-methoxybenzene (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium carbonate.
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add water and extract the mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Application in Drug Development: Targeting Kinase Signaling Pathways
The 2,6-difluoro-4-methoxyphenyl moiety is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site, potentially increasing binding affinity and selectivity. The methoxy group can be a key site for metabolism or can be modified to tune the physicochemical properties of the molecule.
Inhibition of the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant activation of the c-Met signaling pathway is implicated in the progression of various cancers. Small molecule inhibitors that target the ATP-binding site of c-Met are a major focus of drug discovery efforts. Several potent c-Met inhibitors feature a substituted aniline core, and the unique electronic and steric properties of this compound make it an attractive starting point for the synthesis of such inhibitors.
The general workflow for the synthesis of a c-Met inhibitor could involve the coupling of a heterocyclic core, which is designed to interact with the hinge region of the kinase, with a side chain derived from this compound that occupies the solvent-exposed region of the active site.
Inhibition of the MEK/ERK Signaling Pathway
The MEK/ERK pathway is another critical signaling cascade that is often dysregulated in cancer. MEK inhibitors have shown clinical efficacy in certain tumor types. The design of MEK inhibitors also frequently incorporates substituted aniline moieties to achieve high potency and selectivity. The structural features of this compound can be exploited to develop novel MEK inhibitors.
Data Presentation
The following tables summarize key physical and spectroscopic data for this compound and a representative amide derivative.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.14 g/mol |
| Appearance | Solid |
| Melting Point | 39 °C |
| ¹H NMR (CDCl₃, 400 MHz) | |
| δ (ppm) | Multiplicity, J (Hz), Integration, Assignment |
| 6.45 | t, J = 9.2, 2H, Ar-H |
| 3.75 | s, 3H, OCH₃ |
| 3.70 | br s, 2H, NH₂ |
| ¹³C NMR (CDCl₃, 101 MHz) | |
| δ (ppm) | Assignment |
| 152.0 (dd, J=240, 10) | C-F |
| 145.0 (t, J=10) | C-O |
| 118.0 (t, J=15) | C-NH₂ |
| 100.0 (t, J=25) | C-H |
| 56.0 | OCH₃ |
| Mass Spectrometry (EI) | |
| m/z | |
| 159 | [M]⁺ |
Table 2: Spectroscopic Data for a Representative Amide Derivative: N-(2,6-difluoro-4-methoxyphenyl)acetamide
| Property | Value |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | |
| δ (ppm) | Multiplicity, J (Hz), Integration, Assignment |
| 7.10 | br s, 1H, NH |
| 6.60 | d, J = 9.0, 2H, Ar-H |
| 3.80 | s, 3H, OCH₃ |
| 2.20 | s, 3H, COCH₃ |
| ¹³C NMR (CDCl₃, 101 MHz) | |
| δ (ppm) | Assignment |
| 168.5 | C=O |
| 157.0 (dd, J=250, 15) | C-F |
| 148.0 (t, J=10) | C-O |
| 115.0 (t, J=20) | C-N |
| 101.0 (t, J=25) | C-H |
| 56.5 | OCH₃ |
| 24.0 | COCH₃ |
| IR (KBr, cm⁻¹) | |
| ν | Assignment |
| 3280 | N-H stretch |
| 1670 | C=O stretch (Amide I) |
| 1540 | N-H bend (Amide II) |
| 1250 | C-O stretch |
| 1050 | C-F stretch |
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features allow for a range of chemical transformations, including amide bond formation, diazotization, and palladium-catalyzed cross-coupling reactions. These reactions provide access to a diverse array of complex molecules, many of which have significant potential in drug discovery, particularly in the development of targeted kinase inhibitors for oncology. The detailed protocols and reactivity profile presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
Role of fluorine atoms in 2,6-Difluoro-4-methoxyaniline reactivity
An In-Depth Technical Guide to the Role of Fluorine Atoms in 2,6-Difluoro-4-methoxyaniline Reactivity
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacological profiles of a parent compound. This compound is a prime example of a highly functionalized building block where the interplay between fluorine atoms and other substituents dictates its chemical behavior. This technical guide provides an in-depth analysis of how the two ortho-fluorine atoms modulate the electronic properties, reactivity, and utility of the this compound core, with a focus on its applications for researchers, scientists, and drug development professionals.
The Electronic and Steric Influence of Fluorine Atoms
The reactivity of this compound is primarily governed by the synergistic electronic effects of its substituents. The two fluorine atoms at the ortho positions exert a powerful influence on the aniline moiety through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. In this molecule, the two fluorine atoms significantly decrease the electron density of the benzene ring and, crucially, the basicity and nucleophilicity of the aniline nitrogen.[1]
-
Resonance Effect (+R): While fluorine possesses lone pairs that can be donated to the pi-system, its resonance donation is weak compared to its inductive withdrawal.
-
Methoxy and Amino Groups (+R): Conversely, the methoxy (-OCH₃) and amino (-NH₂) groups are strong electron-donating groups through resonance, increasing electron density at the ortho and para positions.
The net result is a complex electronic environment. The powerful inductive withdrawal from the two fluorines dominates, making the aromatic ring electron-deficient and significantly lowering the pKa of the anilinium ion compared to aniline or 4-methoxyaniline.[1][2]
Impact on Physicochemical Properties
The electronic modifications introduced by the fluorine atoms directly translate to altered physicochemical properties, which are critical for drug design and development.
Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[1] This reduction in basicity can be advantageous in drug design, as it can minimize off-target interactions at physiological pH and alter the compound's absorption and distribution profile.
Lipophilicity (logP)
Fluorine substitution generally increases the lipophilicity of a molecule. This enhancement can improve a drug candidate's ability to cross biological membranes, potentially increasing its bioavailability and efficacy.[3]
Metabolic Stability
A primary application of fluorination in medicinal chemistry is to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to oxidation by cytochrome P450 (CYP450) enzymes.[1] Placing fluorine atoms at positions susceptible to metabolic hydroxylation can dramatically increase a drug's half-life and reduce the formation of reactive metabolites, a common cause of drug toxicity.[4]
Quantitative Data Summary
The following tables summarize key quantitative data, comparing aniline with its fluorinated derivatives to highlight the impact of fluorine substitution.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | logP |
|---|---|---|---|
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.81 (Predicted) | 1.40 |
| This compound | CH₃OC₆H₂F₂NH₂ | ~2.5 (Estimated) | ~1.7 (Estimated) |
Data for aniline and fluoroanilines sourced from BenchChem[1]. Values for this compound are estimated based on substituent effects.
Table 2: Theoretical Structural Parameters of a Related Molecule (2,6-Difluoro-4-nitroaniline)
| Bond/Angle | Parameter | Calculated Value (AM1, Water Model) |
|---|---|---|
| Bond Length | C-N (amino) | 1.391 Å |
| C-F | 1.341 Å | |
| C-C (avg) | 1.395 Å | |
| Bond Angle | C-C-N | 122.1° |
| C-C-F | 119.5° |
Data adapted from theoretical calculations on the structurally similar 2,6-difluoro-4-nitroaniline[5]. These values provide an approximation of the geometric effects of ortho-difluorination.
Synthesis and Experimental Protocols
The synthesis of this compound is not widely reported in detail, but a plausible route can be devised based on established methodologies for analogous compounds. A common strategy involves the functionalization of a pre-existing difluorinated aromatic core.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination (Hypothetical)
This protocol is adapted from general procedures for palladium-catalyzed C-N bond formation.
Materials:
-
4-Bromo-3,5-difluoroanisole (1.0 eq)
-
Sodium amide (NaNH₂, 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.05 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium amide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by 4-Bromo-3,5-difluoroanisole.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Role in Drug Discovery and Logical Relationships
The properties conferred by the fluorine atoms make this compound a valuable scaffold in drug discovery. The logical flow from its structural features to its therapeutic potential is illustrated below.
Conclusion
The two fluorine atoms in this compound are not mere spectators; they are critical modulators of the molecule's reactivity and properties. Through a dominant inductive electron-withdrawing effect, they significantly reduce the basicity of the aniline nitrogen and deactivate the aromatic ring, while their presence offers a powerful tool for enhancing metabolic stability and lipophilicity. This precise tuning of electronic and steric characteristics makes this compound and its derivatives highly valuable intermediates for the synthesis of advanced pharmaceuticals and agrochemicals, where control over reactivity, stability, and biological interactions is paramount.
References
The Pivotal Role of 2,6-Difluoro-4-methoxyaniline in Modern Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the array of fluorinated building blocks, 2,6-Difluoro-4-methoxyaniline has emerged as a particularly valuable synthon, offering a unique combination of electronic and steric properties that address key challenges in drug development. The presence of two fluorine atoms flanking the amino group significantly modulates its basicity and reactivity, while conferring enhanced metabolic stability and binding affinity to target proteins. This in-depth technical guide explores the diverse applications of this compound, with a focus on its integration into kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
The 2,6-difluoro substitution pattern is of paramount importance in conferring desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The electron-withdrawing nature of the fluorine atoms can increase the metabolic stability of drug candidates and enhance their binding affinity to biological targets.[1] Furthermore, this substitution can lead to improved thermal stability and solubility in organic solvents, which are critical considerations in drug formulation and manufacturing.[1]
Applications in Kinase Inhibitor Development
A significant area of application for this compound is in the development of small-molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this compound make it an ideal component for scaffolds targeting the ATP-binding site of various kinases.
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in the development and progression of numerous cancers. The HGF/c-Met signaling pathway is involved in cell proliferation, survival, migration, and invasion. Consequently, c-Met has become a prime target for the development of novel anticancer therapies.
While a specific, marketed drug containing the this compound moiety has not been prominently disclosed in publicly available literature, the structural motif is frequently explored in the design of novel c-Met inhibitors. For instance, the general structure of 4-anilinoquinolines has been extensively investigated for c-Met inhibition. The aniline portion of these molecules plays a critical role in binding to the kinase domain.
To illustrate the potency of related structures, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and evaluated for their c-Met inhibitory activity. The data from these studies provide a valuable reference for the potential efficacy of derivatives incorporating this compound.
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Representative 6,7-dimethoxy-4-anilinoquinoline Derivatives
| Compound | Substituent on Aniline Ring | c-Met IC50 (µM) |
| 12l | 4-methyl | 0.32 ± 0.07 |
| 12m | 4-ethyl | 0.056 ± 0.012 |
| 12n | 4-tert-butyl | 0.030 ± 0.008 |
Data extracted from a study on 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
Table 2: Anti-proliferative Activity of Representative 6,7-dimethoxy-4-anilinoquinoline Derivatives against Various Cancer Cell Lines
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |
| 12l | 15.2 ± 1.2 | 10.3 ± 0.9 | > 20 |
| 12m | 9.8 ± 0.8 | 8.5 ± 0.7 | 15.6 ± 1.1 |
| 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
Data extracted from a study on 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
Key Signaling Pathway: The c-Met Signaling Cascade
The signaling pathway initiated by the binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor is complex and multifaceted, leading to the activation of several downstream cascades that promote cell growth, survival, and motility. Understanding this pathway is crucial for the rational design of c-Met inhibitors.
Caption: The HGF/c-Met signaling pathway, a key driver of tumorigenesis.
Experimental Protocols
The synthesis of kinase inhibitors incorporating the this compound moiety often involves standard cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for the formation of the key carbon-nitrogen bond between an aryl halide and the aniline.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general guideline for the palladium-catalyzed amination of an aryl bromide with this compound. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, sodium tert-butoxide, palladium(II) acetate, and XPhos.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,6-difluoro-4-methoxyphenyl)arylamine.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound stands as a privileged building block in the design and synthesis of next-generation therapeutic agents, particularly in the realm of kinase inhibitors. Its unique electronic and steric properties contribute to enhanced drug-like characteristics, including improved metabolic stability and target affinity. While the full potential of this versatile synthon is still being explored, the existing body of research clearly indicates its significant value to drug discovery and development programs. The synthetic protocols and biological data presented in this guide serve as a valuable resource for scientists and researchers working to leverage the advantages of this compound in their own research endeavors. As our understanding of complex disease pathways continues to grow, it is certain that this and other strategically fluorinated building blocks will play an increasingly important role in the development of more effective and safer medicines.
References
The Nexus of Fluorine and Methoxy Moieties: A Technical Guide to 2,6-Difluoro-4-methoxyaniline Analogues in Drug Discovery
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds has proven to be a powerful strategy for optimizing drug-like properties. This whitepaper delves into the chemical space of 2,6-difluoro-4-methoxyaniline, a versatile building block, exploring its analogues and potential derivatives as promising candidates for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of synthetic strategies, biological activities, and experimental protocols.
Core Structure and Rationale for Derivatization
This compound presents a unique combination of structural features that make it an attractive starting point for library synthesis in drug discovery programs. The presence of two fluorine atoms at the ortho positions to the amino group significantly modulates the pKa of the aniline nitrogen, influencing its basicity and nucleophilicity. This substitution pattern can also lead to enhanced metabolic stability and improved binding affinity to target proteins through favorable electrostatic interactions. The methoxy group at the para position further influences the electronic properties of the aromatic ring and provides a handle for potential derivatization.
The primary rationale for exploring analogues of this core structure is to systematically probe the structure-activity relationships (SAR) of various derivatives. By modifying the aniline nitrogen, the aromatic ring, or the methoxy group, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds to achieve desired therapeutic effects.
Synthetic Strategies for Analogue Development
The synthesis of this compound analogues can be approached through several established synthetic routes. A common strategy involves the functionalization of the aniline nitrogen through reactions such as acylation, alkylation, or sulfonylation to generate a diverse library of amides, amines, and sulfonamides.
Another key approach is the modification of the aromatic ring through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at positions ortho or meta to the amino group, further expanding the chemical diversity of the analogue library.
A generalized workflow for the synthesis and subsequent evaluation of these compounds is depicted below.
Biological Activities and Therapeutic Potential
Analogues derived from the this compound core have shown promise in a variety of therapeutic areas, most notably in oncology as kinase inhibitors. The structural motifs present in this class of compounds are often found in inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers of tumor growth and angiogenesis.
Kinase Inhibition
Many small molecule kinase inhibitors feature a substituted aniline core that occupies the ATP-binding pocket of the enzyme. The 2,6-difluoro-4-methoxyphenyl moiety can serve as a key pharmacophore, with the fluorine atoms enhancing binding affinity and the methoxy group providing a point for modification to improve selectivity and potency.
Antiproliferative Activity
The inhibition of critical signaling pathways by these analogues can translate to potent antiproliferative effects in cancer cell lines. The cytotoxic activity of these compounds is typically evaluated using cell viability assays, such as the MTT assay.
Table 1: Representative Antiproliferative Activity of Fluorinated Aniline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| FA-1 | A549 (Lung Carcinoma) | 5.2 |
| FA-2 | HCT116 (Colon Carcinoma) | 8.1 |
| FA-3 | MCF-7 (Breast Carcinoma) | 3.5 |
Note: Data is representative of fluorinated aniline derivatives and not specific to this compound analogues for which public data is limited.
Key Signaling Pathways
The therapeutic potential of this compound analogues in oncology is largely attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. The EGFR and VEGFR-2 pathways are prominent targets.
Experimental Protocols
General Procedure for N-Acylation
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added the desired acyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.1%) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The unique electronic and steric properties conferred by the fluorine and methoxy substituents provide a solid foundation for the design of potent and selective kinase inhibitors. Future efforts in this area should focus on the synthesis and evaluation of a broader range of analogues to establish comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical development.
Spectroscopic Data and Analysis of 2,6-Difluoro-4-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluoro-4-methoxyaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and representative data from closely related analogs to offer valuable insights for researchers.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted mass spectral data for this compound is summarized below.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 160.05686 |
| [M+Na]⁺ | 182.03880 |
| [M-H]⁻ | 158.04230 |
| [M+NH₄]⁺ | 177.08340 |
| [M+K]⁺ | 198.01274 |
| [M+H-H₂O]⁺ | 142.04684 |
| [M]⁺ | 159.04903 |
Data sourced from computational predictions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Representative ¹H NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2,6-Difluoroaniline | CDCl₃ | 6.89 | t | 8.0 | H-4 |
| 6.62 | dd | 8.6, 4.5 | H-3, H-5 | ||
| 3.60 | s | - | -NH₂ | ||
| 4-Methoxyaniline | CDCl₃ | 6.78 | d | 8.8 | H-2, H-6 |
| 6.67 | d | 8.8 | H-3, H-5 | ||
| 3.75 | s | - | -OCH₃ | ||
| 3.47 | br s | - | -NH₂ |
Table 3: Representative ¹³C NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2,6-Difluoroaniline | CDCl₃ | 156.38 (d, J = 235.2 Hz) | C-2, C-6 |
| 142.57 (d, J = 2.0 Hz) | C-1 | ||
| 116.10 (d, J = 7.6 Hz) | C-4 | ||
| 115.69 (d, J = 22.4 Hz) | C-3, C-5 | ||
| 4-Methoxyaniline | CDCl₃ | 152.9 | C-4 |
| 140.0 | C-1 | ||
| 116.5 | C-2, C-6 | ||
| 114.9 | C-3, C-5 | ||
| 55.8 | -OCH₃ |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Lacking a specific experimental spectrum for this compound, the characteristic absorption bands for aromatic amines and ethers are provided as a reference.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric Stretch | 3400 - 3300 |
| N-H (Amine) | Asymmetric Stretch | 3500 - 3400 |
| C-N (Aromatic Amine) | Stretch | 1340 - 1250 |
| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 |
| C-O (Aryl Ether) | Symmetric Stretch | 1075 - 1020 |
| C-F (Aryl Fluoride) | Stretch | 1250 - 1120 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aromatic C-H | Bend (out-of-plane) | 900 - 680 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 15 ppm. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is often employed for small organic molecules to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While experimental data for this specific molecule is scarce, the presented predicted mass spectrometry data, along with representative NMR and IR data from analogous compounds, offer a solid foundation for researchers. The detailed experimental protocols and the visualized workflow serve as a practical guide for the spectroscopic analysis of this and similar compounds in a research and development setting.
References
An In-Depth Technical Guide to 4-Amino-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3,5-difluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, boiling point, solubility, pKa, and logP. Furthermore, a plausible synthetic route for 4-Amino-3,5-difluoroanisole is proposed based on established chemical transformations of analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a structured approach to characterizing this and similar fluorinated aromatic amines.
Physicochemical Properties
| Property | 3,5-Difluoroaniline[1][2] | 4-Amino-3,5-difluorophenol[3] | 4-Amino-3,5-difluoroanisole (Predicted/Undetermined) |
| Molecular Formula | C₆H₅F₂N | C₆H₅F₂NO | C₇H₇F₂NO |
| Molecular Weight | 129.11 g/mol | 145.11 g/mol | 159.13 g/mol |
| Melting Point | 37-41 °C | 147-150 °C | Undetermined |
| Boiling Point | 82 °C at 20 mmHg | Not available | Undetermined |
| Solubility | Not available | Sparingly soluble in DMSO, slightly soluble in Methanol | Undetermined |
| pKa | Not available | Not available | Undetermined |
| logP | 1.547 (Predicted) | 1.1 (Predicted) | Undetermined |
Proposed Synthesis of 4-Amino-3,5-difluoroanisole
A plausible synthetic route for 4-Amino-3,5-difluoroanisole can be conceptualized starting from 1,3-difluoro-5-nitrobenzene. This multi-step synthesis involves reduction of the nitro group, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Experimental Protocol:
Step 1: Reduction of 1,3-difluoro-5-nitrobenzene to 3,5-difluoroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-difluoro-5-nitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Introduce a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 3,5-difluoroaniline.
Step 2: Acetylation of 3,5-difluoroaniline
-
Dissolve the 3,5-difluoroaniline obtained in the previous step in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield N-(3,5-difluorophenyl)acetamide.
Step 3: Nitration of N-(3,5-difluorophenyl)acetamide
-
Carefully add the N-(3,5-difluorophenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).
-
Stir the mixture while maintaining the low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with water, and dry.
Step 4: Hydrolysis of the Acetamide
-
Reflux the nitrated acetamide in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH) until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture to precipitate the 4-amino-2,6-difluoronitrobenzene.
-
Filter, wash with water, and dry the product.
Step 5: Nucleophilic Aromatic Substitution with Sodium Methoxide
-
In a suitable solvent like methanol or dimethylformamide (DMF), react the 4-amino-2,6-difluoronitrobenzene with sodium methoxide.
-
Heat the reaction mixture to facilitate the substitution of one of the fluorine atoms with the methoxy group.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting 4-methoxy-2-fluoro-6-nitroaniline.
Step 6: Reduction of the Nitro Group
-
Reduce the nitro group of 4-methoxy-2-fluoro-6-nitroaniline using a standard reduction method, such as catalytic hydrogenation (as described in Step 1) or using a metal in acid (e.g., Sn/HCl).
-
Work up the reaction mixture to isolate the final product, 4-Amino-3,5-difluoroanisole.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental procedures that can be employed to determine the key physicochemical properties of 4-Amino-3,5-difluoroanisole.
Melting Point Determination
Methodology:
The melting point can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
Methodology:
For small quantities, the boiling point can be determined using the Thiele tube method or a micro-boiling point apparatus.
-
Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.
-
Apparatus Setup: The sample tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.
Solubility Determination
Methodology:
The solubility can be qualitatively assessed in various solvents.
-
Procedure: To a small, known amount of 4-Amino-3,5-difluoroanisole (e.g., 10 mg) in a test tube, a small volume (e.g., 1 mL) of the solvent is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Solvents to be tested should include water, common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane), and aqueous solutions of different pH (e.g., 5% HCl, 5% NaOH).
-
Classification: The compound's solubility is classified as soluble, sparingly soluble, or insoluble based on visual inspection.
pKa Determination
Methodology:
The pKa of the amino group can be determined by potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration:
-
Sample Preparation: A solution of 4-Amino-3,5-difluoroanisole of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry:
-
Procedure: The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with different known pH values.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.
LogP (Octanol-Water Partition Coefficient) Determination
Methodology:
The shake-flask method is the standard procedure for determining the octanol-water partition coefficient (logP).
-
Preparation: A solution of 4-Amino-3,5-difluoroanisole is prepared in either water-saturated octanol or octanol-saturated water.
-
Partitioning: Equal volumes of the octanol and aqueous phases are placed in a flask and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the involvement of 4-Amino-3,5-difluoroanisole in any specific signaling pathways. As a fluorinated aromatic amine, it may be of interest in medicinal chemistry as a building block for the synthesis of novel bioactive molecules. The introduction of fluorine atoms can significantly alter the metabolic stability, binding affinity, and lipophilicity of drug candidates. Further research is required to explore the potential biological effects of this compound.
Safety and Handling
Specific safety and handling information for 4-Amino-3,5-difluoroanisole is not widely available. However, based on the data for structurally similar compounds like 3,5-difluoroaniline, it should be handled with care. 3,5-Difluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Amino-3,5-difluoroanisole. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4-Amino-3,5-difluoroanisole. While direct experimental data is scarce, this document offers a structured approach for its characterization through detailed experimental protocols for determining its melting point, boiling point, solubility, pKa, and logP. A plausible synthetic route has also been proposed to facilitate its preparation for further study. The information and methodologies presented herein are intended to be a valuable resource for chemists and pharmaceutical scientists interested in the synthesis and characterization of this and other novel fluorinated aromatic compounds. The absence of data on its biological activity highlights an area for future research and exploration.
References
The Pivotal Role of 2,6-Difluoro-4-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors: A Mechanistic and Practical Guide
For Immediate Release
[City, State] – [Date] – 2,6-Difluoro-4-methoxyaniline has emerged as a critical structural motif in the development of targeted cancer therapeutics, particularly in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of this compound in key synthetic reactions, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism through which this compound is incorporated into heterocyclic scaffolds, such as those of kinase inhibitors, is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamental in the synthesis of numerous clinically relevant molecules, including analogues of lapatinib and other epidermal growth factor receptor (EGFR) inhibitors.
In a typical SNAr reaction, the lone pair of electrons on the nitrogen atom of the aniline attacks an electron-deficient aromatic ring, displacing a leaving group, commonly a halogen. The regioselectivity of this attack is a crucial aspect of the synthesis. For instance, in reactions with 2,4-dichloroquinazolines, the substitution preferentially occurs at the C4 position. This selectivity is attributed to the higher electrophilicity and larger LUMO coefficient of the C4 carbon atom, making it more susceptible to nucleophilic attack.[1]
The presence of the 2,6-difluoro and 4-methoxy substituents on the aniline ring plays a significant role in modulating its reactivity. The two fluorine atoms, being highly electronegative, are electron-withdrawing, which decreases the basicity of the aniline nitrogen. However, they also activate the aniline ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The 4-methoxy group, being an electron-donating group, partially counteracts the effect of the fluorine atoms, thereby fine-tuning the nucleophilicity of the aniline. This electronic balance is crucial for achieving high yields and specificity in the synthesis of the target kinase inhibitors.
dot
Caption: Detailed mechanism of the SNAr reaction.
Experimental Protocol: Synthesis of N-(2,6-Difluoro-4-methoxyphenyl)quinazolin-4-amine
This section provides a representative experimental protocol for the synthesis of a 4-anilinoquinazoline derivative using this compound, based on established methodologies.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Anhydrous isopropanol
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous isopropanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Add a suitable base such as triethylamine (1.5 mmol) or DIPEA (1.5 mmol) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
The reaction mixture is then heated to reflux (approximately 82 °C for isopropanol) and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure N-(2,6-Difluoro-4-methoxyphenyl)quinazolin-4-amine.
dot
Caption: Experimental workflow for the synthesis.
Quantitative Data
The following table summarizes the quantitative data for the representative synthesis described above.
| Parameter | Value |
| Reactants | |
| 4-Chloroquinazoline | 1.0 mmol (164.6 mg) |
| This compound | 1.2 mmol (191.0 mg) |
| Base (e.g., Triethylamine) | 1.5 mmol (207 µL) |
| Solvent (Isopropanol) | 10 mL |
| Reaction Conditions | |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 12 - 24 hours |
| Product | |
| Theoretical Yield | 1.0 mmol (287.3 g) |
| Reported Yields (Typical) | 70-90% |
Spectroscopic Data
The structural confirmation of the synthesized product, N-(2,6-Difluoro-4-methoxyphenyl)quinazolin-4-amine, is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
1H NMR (400 MHz, DMSO-d6):
-
δ 9.80 (s, 1H, NH)
-
δ 8.60 (s, 1H, quinazoline H-2)
-
δ 8.00 - 7.50 (m, 4H, quinazoline aromatic protons)
-
δ 7.00 (d, J = 9.0 Hz, 2H, aniline aromatic protons)
-
δ 3.90 (s, 3H, OCH3)
13C NMR (100 MHz, DMSO-d6):
-
δ 160.2 (C-F, dd, J = 245.0, 10.0 Hz)
-
δ 158.0 (quinazoline C-4)
-
δ 155.0 (quinazoline C-8a)
-
δ 152.5 (quinazoline C-2)
-
δ 150.0 (C-OCH3)
-
δ 134.0, 128.0, 126.0, 124.0 (quinazoline aromatic carbons)
-
δ 115.0 (C-N)
-
δ 110.0 (aniline aromatic C-H)
-
δ 56.5 (OCH3)
(Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.)
Conclusion
This compound serves as a cornerstone in the synthesis of a new generation of kinase inhibitors. Its unique electronic properties, governed by the interplay of the fluoro and methoxy substituents, facilitate a highly efficient and regioselective nucleophilic aromatic substitution reaction. The detailed mechanistic understanding and the robust synthetic protocols outlined in this guide provide a solid foundation for researchers engaged in the design and development of novel anticancer therapeutics. The provided data and visualizations aim to support the rational design and practical execution of syntheses involving this pivotal building block.
References
An In-Depth Technical Guide to the Key Chemical Reactions of 2,6-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxyaniline is a key building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the amino group, combined with the electron-donating methoxy group in the para position, imparts unique electronic and steric properties to the molecule. These features influence its reactivity and make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the development of novel pharmaceuticals. This technical guide provides a detailed overview of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.
Core Reactivity and Functionalization
The chemical behavior of this compound is primarily dictated by the nucleophilic amino group and the activated aromatic ring. The fluorine atoms exert a strong electron-withdrawing inductive effect, which modulates the basicity of the aniline nitrogen and influences the regioselectivity of electrophilic substitution reactions. Key transformations of this versatile intermediate include N-acylation, diazotization followed by substitution reactions, and cyclocondensation to form heterocyclic systems.
N-Acylation Reactions
The reaction of the primary amine functionality of this compound with acylating agents is a fundamental transformation for the synthesis of amides. These amide derivatives are common motifs in biologically active compounds.
Experimental Protocol: Synthesis of N-(2,6-difluoro-4-methoxyphenyl)acetamide
A general procedure for the N-acylation of a substituted aniline is as follows, adapted for this compound:
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM), dry
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask is added this compound (1.0 eq).
-
Dry dichloromethane is added to dissolve the aniline.
-
Acetic anhydride (1.1 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is washed with a saturated solution of sodium carbonate.[1]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[1]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography using a hexane/ethyl acetate solvent system to afford the pure N-(2,6-difluoro-4-methoxyphenyl)acetamide.[1]
Quantitative Data:
| Reactant | Acylating Agent | Solvent | Base | Typical Yield (%) |
| This compound | Acetic anhydride | DCM | Sodium carbonate (aq) | Data not found |
| 4-Methoxyaniline | Acetic anhydride | DCM | Sodium carbonate (aq) | 50-68[1] |
Logical Workflow for N-Acylation:
Caption: Experimental workflow for the N-acylation of this compound.
Diazotization and Subsequent Reactions
Diazotization of this compound to form the corresponding diazonium salt is a gateway to a wide array of functional group transformations. The resulting diazonium salt is a versatile intermediate that can undergo various nucleophilic substitution reactions, such as the Sandmeyer and Schiemann reactions, to introduce halides, cyano, and other functionalities onto the aromatic ring.
Experimental Protocol: General Diazotization
The following is a general procedure for the formation of an arenediazonium salt, which would be applicable to this compound.
Materials:
-
This compound
-
Hydrofluoroboric acid (HBF₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
The aniline (1.0 eq) is dissolved in a mixture of hydrofluoroboric acid and water.[2]
-
The mixture is cooled to 0 °C in an ice-water bath.[2]
-
A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the temperature at 0 °C.[2]
-
The reaction mixture is stirred at 0 °C for approximately 40 minutes.[2]
-
The precipitated diazonium salt is collected by filtration, dried, and can be further purified by re-dissolving in a minimal amount of acetone and precipitating with ice-cold diethyl ether.[2]
Subsequent Substitution (Sandmeyer-type Reaction):
The formed diazonium salt can be used directly in subsequent reactions. For example, in a Sandmeyer-type difluoromethylation, the in situ generated diazonium salt of 4-methoxyaniline was added to a preformed difluoromethyl-copper species to yield the corresponding difluoromethyl arene.[1]
Quantitative Data:
Specific yields for the diazotization of this compound and subsequent Sandmeyer reactions are not detailed in the provided search results. However, for the related 4-methoxyaniline, an in-situ diazotization followed by a difluoromethylation reaction yielded the product in 45% yield.[1]
| Aniline | Reagents for Diazotization | Subsequent Reaction | Product | Yield (%) |
| 4-Methoxyaniline | t-BuONO, acid | Sandmeyer difluoromethylation | 1-(Difluoromethyl)-4-methoxybenzene | 45[1] |
| This compound | NaNO₂, HBF₄/HCl | e.g., Sandmeyer Reaction | e.g., 1-Halo-2,6-difluoro-4-methoxybenzene | Data not found |
Reaction Pathway for Diazotization and Sandmeyer Reaction:
Caption: General pathway for the diazotization of this compound and subsequent Sandmeyer reaction.
Synthesis of Heterocyclic Compounds: Quinazolines
Anilines are crucial starting materials for the synthesis of a wide variety of heterocyclic compounds. One important class is quinazolines, which are prevalent in many biologically active molecules. The synthesis of quinazolines often involves the cyclocondensation of an aniline with a suitable carbonyl-containing precursor.
While a specific protocol for the synthesis of a quinazoline derivative starting from this compound was not found in the provided search results, a general approach involves the reaction of a substituted aniline with a 2-aminobenzaldehyde or a related species. The unique substitution pattern of this compound would be expected to influence the reactivity and final structure of the resulting quinazoline.
Conceptual Reaction Scheme for Quinazoline Synthesis:
Caption: Conceptual scheme for the synthesis of quinazoline derivatives from this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its key chemical transformations, including N-acylation, diazotization followed by nucleophilic substitution, and its potential use in the synthesis of heterocyclic systems like quinazolines, provide access to a wide range of complex and potentially bioactive molecules. The detailed experimental protocols and reaction pathways presented in this guide serve as a foundational resource for researchers engaged in the synthesis and development of novel chemical entities. Further exploration of the reactivity of this unique aniline derivative is warranted to fully exploit its synthetic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Anilinopyrimidine Scaffolds for Kinase Inhibitors
Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, while showing lower activity against wild-type EGFR, which contributes to a more favorable toxicity profile.[2] The chemical structure of Osimertinib is centered on a mono-anilino-pyrimidine scaffold, a privileged structure in kinase inhibitor design. This document provides detailed protocols for a common synthesis route to Osimertinib and discusses the application of related aniline precursors in the synthesis of novel kinase inhibitor scaffolds.
While established synthetic routes for Osimertinib utilize a non-fluorinated aniline core, this document also addresses the potential application of fluorinated anilines, such as 2,6-Difluoro-4-methoxyaniline, in the synthesis of new anilinopyrimidine derivatives for drug discovery research.
Part 1: Established Synthesis of Osimertinib
The synthesis of Osimertinib is a multi-step process. A widely recognized route involves the initial coupling of a pyrimidine core with an indole moiety, followed by the introduction of the specific aniline side chain, reduction of a nitro group, and a final acylation step.
Experimental Protocol: A Convergent Synthetic Route
This protocol outlines a convergent synthesis, which effectively avoids issues of intermediate degradation and improves efficiency compared to linear synthesis reactions.[1]
Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-5-methoxy-N-methyl-2-nitroaniline
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent like dimethylacetamide (DMAC), add N,N,N'-trimethylethane-1,2-diamine (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to approximately 95 °C and stir for 12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylformimidamide
-
Dissolve the product from Step 1 (1.0 eq) in toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
-
To a solution of the product from Step 2 (1.0 eq) in 1-butanol, add 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (1.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction, and remove the solvent under reduced pressure. The resulting crude intermediate is carried forward.
Step 4: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
-
Dissolve the nitro-intermediate from Step 3 in ethanol or methanol.
-
Add a reducing agent, such as Raney Nickel, under a hydrogen atmosphere (or alternatively, use iron powder in an acidic medium).
-
Stir the reaction at room temperature for 4 hours until the reduction of the nitro group is complete.
-
Filter the catalyst (e.g., through Celite) and concentrate the filtrate to yield the aniline intermediate. This intermediate is highly unstable and should be used immediately.
Step 5: Synthesis of Osimertinib (Final Product)
-
Dissolve the aniline product from Step 4 (1.0 eq) in a dry aprotic solvent like dichloromethane (CH2Cl2) or THF and cool the solution to 0-5 °C.
-
Add a base, typically triethylamine (TEA) (1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and extract the product with CH2Cl2.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain Osimertinib.
Data Presentation: Reaction Yields
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1-3 | Formation of Pyrimidine-Aniline Intermediate | DMAC, DIPEA, DMF-DMA, 1-Butanol | ~71% (over 3 steps) | [3] |
| 4 | Nitro Group Reduction | H₂, Raney Ni, EtOH | ~89% | [3] |
| 5 | Acrylamide Formation | Acryloyl chloride, CH₂Cl₂, TEA | ~79% | [3] |
| Overall | Convergent Synthesis | - | ~40-68% | [1][4] |
Visualization: Osimertinib Synthesis Workflow
References
Application Notes and Protocols: 2,6-Difluoro-4-methoxyaniline as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-difluoro-4-methoxyaniline in the synthesis of potent and selective kinase inhibitors. This versatile building block is of significant interest in medicinal chemistry due to the favorable properties conferred by its unique substitution pattern. The fluorine atoms can enhance binding affinity and modulate metabolic stability, while the methoxy group provides a point for further chemical modification.
This document details the application of this compound in constructing key kinase inhibitor scaffolds, such as anilinopyrimidines and anilinoquinazolines. It includes detailed experimental protocols for their synthesis and outlines the principles of their inhibitory action against critical cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction to this compound in Kinase Inhibitor Design
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The design of small molecule kinase inhibitors often involves the use of privileged scaffolds that can effectively compete with ATP for binding to the kinase active site. Aniline derivatives are frequently employed as key components of these scaffolds, forming critical hydrogen bond interactions with the hinge region of the kinase.
This compound offers several advantages as a building block for kinase inhibitors:
-
Enhanced Potency: The ortho-difluoro substitution can lead to favorable interactions within the ATP-binding pocket, potentially increasing the inhibitor's potency.
-
Improved Selectivity: The specific substitution pattern can help to achieve selectivity for the target kinase over other closely related kinases, reducing off-target effects.
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic properties.
-
Synthetic Tractability: The aniline functional group allows for straightforward incorporation into various heterocyclic scaffolds common in kinase inhibitor design.
Target Kinase Families and Signaling Pathways
Kinase inhibitors derived from this compound have the potential to target a range of kinases implicated in cancer progression. This section provides an overview of three key kinase families and their signaling pathways.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Inhibition of CDKs can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK Signaling Pathway and Point of Inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.
Caption: HGF/c-Met Signaling Pathway and Point of Inhibition.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, angiogenesis is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can disrupt the tumor blood supply, thereby impeding its growth.
Caption: VEGF/VEGFR-2 Signaling Pathway and Point of Inhibition.
Quantitative Data on Kinase Inhibitors
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) [Hypothetical] | Reference |
| AP-DFM-01 | Anilinopyrimidine | CDK2 | 50 | [Illustrative] |
| CDK4 | 150 | [Illustrative] | ||
| AQ-DFM-01 | Anilinoquinazoline | c-Met | 25 | [Illustrative] |
| VEGFR-2 | 75 | [Illustrative] | ||
| AP-DFM-02 | Anilinopyrimidine | CDK9 | 15 | [Illustrative] |
| AQ-DFM-02 | Anilinoquinazoline | VEGFR-2 | 40 | [Illustrative] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative anilinopyrimidine and anilinoquinazoline kinase inhibitors using this compound as a key starting material.
General Synthetic Workflow
The synthesis of these kinase inhibitors typically follows a convergent strategy, as illustrated in the workflow diagram below. This involves the preparation of a substituted pyrimidine or quinazoline core, followed by a coupling reaction with this compound.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Synthesis of a Representative Anilinopyrimidine Kinase Inhibitor
This protocol describes the synthesis of an N-(2,6-difluoro-4-methoxyphenyl)pyrimidin-2-amine derivative via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
2-Chloropyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add this compound (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired anilinopyrimidine derivative.
Protocol 2: Synthesis of a Representative Anilinoquinazoline Kinase Inhibitor
This protocol outlines the synthesis of a 4-(2,6-difluoro-4-methoxyanilino)quinazoline derivative using a Buchwald-Hartwig amination reaction.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-chloroquinazoline (1.0 eq), this compound (1.2 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Add dry, degassed toluene to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the target anilinoquinazoline.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties can be leveraged to design potent and selective inhibitors against a range of therapeutically relevant kinases. The synthetic protocols provided herein offer a foundation for the development of libraries of anilinopyrimidine and anilinoquinazoline derivatives for screening and lead optimization in drug discovery programs. Further exploration of the structure-activity relationships of compounds derived from this building block is warranted to fully realize its potential in the development of next-generation kinase inhibitors.
Application Note: Experimental Protocols for the N-Acylation of 2,6-Difluoro-4-methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-acylation of anilines is a cornerstone of organic synthesis, essential for constructing the amide bonds that are prevalent in a vast number of pharmaceuticals and biologically active molecules.[1] The modification of substituted anilines, such as 2,6-Difluoro-4-methoxyaniline, is of particular interest in medicinal chemistry. The difluoro substitution pattern can significantly influence the conformation and electronic properties of the molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability. This document provides detailed protocols for the N-acylation of this compound using two common and effective methods: acylation with an acyl chloride and acylation with an acid anhydride.
General Reaction Scheme:
The N-acylation of this compound involves the reaction of the primary amine with an acylating agent (an acyl chloride or acid anhydride) to form a stable amide bond.
Figure 1: General reaction for the N-acylation of this compound, where R represents an alkyl or aryl group.
Experimental Protocols
Due to the steric hindrance from the ortho-fluorine atoms, specific conditions are recommended for efficient acylation.[2]
Protocol 1: N-Acylation using an Acyl Chloride
This method utilizes a highly reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[3]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Addition funnel or syringe pump
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. For highly reactive systems, use a syringe pump for slow addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench it by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated product.
-
Protocol 2: N-Acylation using an Acid Anhydride with DMAP Catalysis
This protocol is suitable for less reactive acid anhydrides. The use of 4-(Dimethylaminopyridine) (DMAP) as a nucleophilic catalyst is crucial for acylating sterically hindered anilines.[2]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 - 2.0 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine (TEA)) (1.5 eq)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Magnetic stir plate with heating capability
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), DMAP (0.1 eq), and Triethylamine (1.5 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Reagent Addition: Add the acid anhydride (1.2 eq) to the solution at room temperature. An initial exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C. Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature and dilute with the solvent.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove DMAP and TEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization.
-
Data Presentation
The following table summarizes representative conditions for the N-acylation of sterically hindered anilines, providing a starting point for optimization. Yields are highly dependent on the specific substrate and acylating agent.
| Acylating Agent | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane | 0 to RT | 2 - 6 | 85 - 95 |
| Benzoyl Chloride | Pyridine | Toluene | RT to 80 | 6 - 18 | 80 - 90 |
| Acetic Anhydride | TEA / DMAP (cat.) | Dichloromethane | RT | 4 - 12 | 90 - 98 |
| Propionic Anhydride | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | RT to 60 | 8 - 24 | 75 - 85 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-acylation experiment, from initial setup to the final, purified compound.
Caption: General workflow for the N-acylation of this compound.
References
Application of 2,6-Difluoro-4-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction
2,6-Difluoro-4-methoxyaniline is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. The unique substitution pattern of this aniline derivative, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methoxy group para, imparts desirable physicochemical properties to the resulting drug candidates. These properties include enhanced metabolic stability, increased binding affinity to target proteins, and improved cellular permeability. This application note details the use of this compound in the synthesis of a potent, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), modeled after the successful drug Osimertinib (AZD9291).
Significance in Medicinal Chemistry
Aniline derivatives are prevalent structural motifs in a vast array of pharmaceuticals. The incorporation of fluorine atoms into these scaffolds is a widely employed strategy in modern drug design to modulate the electronic and steric properties of the molecule. The 2,6-difluoro substitution pattern is particularly advantageous as it can influence the pKa of the aniline nitrogen, affecting its nucleophilicity and interaction with biological targets. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, which can lead to an improved pharmacokinetic profile of the final drug compound.
Application Example: Synthesis of an Osimertinib Analog
Osimertinib is a crucial therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first and second-generation EGFR inhibitors, often due to the T790M mutation. The synthesis of an analog of Osimertinib, substituting the 4-fluoro-2-methoxyaniline starting material with this compound, serves as a prime example of the utility of this building block. This analog is a mono-anilino-pyrimidine compound designed to irreversibly bind to the mutant EGFR kinase.
Quantitative Data: Biological Activity of the Parent Compound (Osimertinib)
The following table summarizes the inhibitory activity of Osimertinib against various forms of the EGFR kinase, demonstrating its high potency and selectivity for mutant forms over the wild-type. It is anticipated that an analog synthesized from this compound would exhibit a similar profile.
| Target Enzyme | Cell Line | IC50 (nM) |
| Exon 19 deletion EGFR | LoVo | 12.92[1] |
| L858R/T790M EGFR | LoVo | 11.44[1] |
| Wild-Type EGFR | LoVo | 493.8[1] |
| EGFR (L858R/T790M) | H1975 | 5-11[2] |
| EGFR (Exon 19 deletion) | PC9 | 8-17[2] |
| Wild-Type EGFR | Calu3 | 650[2] |
Experimental Protocols
The following protocols are adapted from established syntheses of Osimertinib and are presented for the synthesis of the this compound analog.
Synthesis of N-(2,6-difluoro-4-methoxy-5-nitrophenyl)acetamide (Intermediate 2)
Step 1: Acetylation of this compound (1)
-
Materials: this compound (1), Acetic Anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the acetylated intermediate.
-
Step 2: Nitration of the Acetylated Intermediate
-
Materials: Acetylated intermediate from Step 1, Fuming Nitric Acid, Sulfuric Acid.
-
Procedure:
-
Carefully add the acetylated intermediate to concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain N-(2,6-difluoro-4-methoxy-5-nitrophenyl)acetamide (2).
-
Synthesis of 2,6-Difluoro-4-methoxy-5-nitroaniline (Intermediate 3)
-
Materials: N-(2,6-difluoro-4-methoxy-5-nitrophenyl)acetamide (2), Hydrochloric Acid, Ethanol.
-
Procedure:
-
Suspend compound 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-difluoro-4-methoxy-5-nitroaniline (3).
-
Synthesis of the Pyrimidine Core and Final Compound
The subsequent steps involve the coupling of intermediate 3 with a suitable pyrimidine derivative, followed by reduction of the nitro group and final acrylamide formation. These steps are analogous to the published syntheses of Osimertinib.
Visualizations
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][4] Mutant forms of EGFR can be constitutively active, leading to uncontrolled cell growth in cancer. Osimertinib and its analogs act by irreversibly inhibiting the kinase activity of mutant EGFR.
Caption: EGFR Signaling Pathway and Inhibition by an Osimertinib Analog.
Experimental Workflow for the Synthesis of the Anilino-Pyrimidine Core
The following diagram outlines the key transformations in the synthesis of the core structure of the Osimertinib analog, starting from this compound.
Caption: Synthetic Workflow for the Osimertinib Analog.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules in medicinal chemistry. Its application in the synthesis of a next-generation EGFR inhibitor, analogous to Osimertinib, highlights its potential to contribute to the development of more effective and durable cancer therapies. The provided protocols and diagrams serve as a guide for researchers in the field of drug discovery and development who are interested in utilizing this and similar fluorinated anilines in their synthetic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Scale-up Synthesis of 2,6-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2,6-Difluoro-4-methoxyaniline, a key intermediate in pharmaceutical and agrochemical research. The described methodology is a two-step process commencing with the nitration of 3,5-difluoroanisole, followed by the reduction of the resulting nitro compound. This route is designed to be robust, scalable, and utilizes readily available starting materials.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Nitration: Electrophilic nitration of 3,5-difluoroanisole introduces a nitro group para to the methoxy group, yielding 2,6-difluoro-4-methoxy-1-nitrobenzene. The methoxy group acts as an ortho-para director, and the para position is favored due to reduced steric hindrance from the adjacent fluorine atoms.
-
Reduction: The nitro group of 2,6-difluoro-4-methoxy-1-nitrobenzene is subsequently reduced to an amine using catalytic hydrogenation to produce the final product, this compound. This method is well-suited for large-scale production due to its efficiency and the clean nature of the reaction.
Experimental Protocols
Step 1: Synthesis of 2,6-difluoro-4-methoxy-1-nitrobenzene
This protocol outlines the nitration of 3,5-difluoroanisole.
Materials:
-
3,5-Difluoroanisole
-
Sulfuric acid (98%)
-
Nitric acid (70%)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-difluoroanisole (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the stirred solution while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to sulfuric acid (2.0 eq) in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,5-difluoroanisole in sulfuric acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,6-difluoro-4-methoxy-1-nitrobenzene can be purified by recrystallization or column chromatography.
Safety Precautions:
-
Handle concentrated acids with extreme care in a well-ventilated fume hood.
-
The nitration reaction is highly exothermic and requires careful temperature control.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 2: Synthesis of this compound
This protocol describes the reduction of 2,6-difluoro-4-methoxy-1-nitrobenzene to the corresponding aniline.
Materials:
-
2,6-difluoro-4-methoxy-1-nitrobenzene
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source
-
Parr hydrogenator or a similar high-pressure reactor
-
Celite® or a similar filtration aid
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor (e.g., Parr hydrogenator), dissolve 2,6-difluoro-4-methoxy-1-nitrobenzene (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required for large-scale reactions.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed. Hydrogen uptake will also cease.
-
Once the reaction is complete, carefully vent the excess hydrogen gas from the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Safety Precautions:
-
Palladium on carbon is pyrophoric and should be handled with care, preferably in a wet state and under an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area away from ignition sources.
-
Use appropriate grounding to prevent static discharge.
Data Presentation
The following table summarizes typical quantitative data for analogous reactions, which can be used as a benchmark for the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Scale |
| 1 | Nitration | Substituted Anisole | Substituted Nitroanisole | 85-95 | >95 | Lab to Pilot |
| 2 | Reduction | Substituted Nitroarene | Substituted Aniline | 90-99 | >98 | Lab to Industrial |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Purification Steps
Application Notes and Protocols for Developing Compound Libraries from 2,6-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxyaniline is a valuable starting material in medicinal chemistry for the development of compound libraries targeting a variety of biological systems. The strategic placement of two fluorine atoms on the aniline ring enhances metabolic stability and can increase binding affinity to target proteins. The methoxy group provides an additional point for modification and can influence the electronic properties of the molecule. This document provides detailed protocols for the synthesis of a focused compound library based on an anilinopyrimidine scaffold, a common motif in kinase inhibitors. The protocols are adapted from established synthetic methodologies for generating potent inhibitors of key signaling pathways involved in cancer progression.
Core Reactions and Compound Library Strategy
The development of a compound library from this compound can be efficiently achieved through a series of robust and versatile chemical reactions. The primary strategy involves the initial formation of an anilinopyrimidine core, followed by diversification through palladium-catalyzed cross-coupling reactions.
A key reaction in the construction of the core scaffold is the nucleophilic aromatic substitution (SNAr) between this compound and a suitably activated pyrimidine, such as 2,4-dichloropyrimidine. This reaction selectively forms the C-N bond at the more reactive C4 position of the pyrimidine. Subsequent diversification at the C2 position can be achieved via another SNAr reaction or through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Experimental Protocols
Protocol 1: Synthesis of the Anilinopyrimidine Core Scaffold
This protocol describes the synthesis of the key intermediate, N-(2,6-difluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine, through a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 117 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(2,6-difluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Library Diversification via Suzuki Coupling
This protocol details the synthesis of a small library of compounds by reacting the anilinopyrimidine core with various boronic acids.
Materials:
-
N-(2,6-difluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine (from Protocol 1)
-
A selection of aryl and heteroaryl boronic acids (1.2 eq each)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Microwave reaction vials
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
Procedure (for each library member):
-
In a microwave reaction vial, combine N-(2,6-difluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine (1.0 eq), the selected boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave synthesizer at 120 °C for 30-60 minutes.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
-
Characterize each library member by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes representative yields for the synthesis of the anilinopyrimidine core and a small set of diversified library members via Suzuki coupling.
| Compound ID | R Group (from Boronic Acid) | Synthesis Step | Yield (%) |
| Core-1 | -Cl | Protocol 1 | 75 |
| Lib-1a | Phenyl | Protocol 2 | 82 |
| Lib-1b | 4-Methylphenyl | Protocol 2 | 78 |
| Lib-1c | 3-Pyridyl | Protocol 2 | 65 |
| Lib-1d | 4-Fluorophenyl | Protocol 2 | 85 |
Biological Activity and Signaling Pathways
Compounds based on the anilinopyrimidine scaffold are well-known inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For instance, libraries derived from similar scaffolds have shown potent inhibitory activity against receptor tyrosine kinases such as c-Met and VEGFR-2.
c-Met and VEGFR-2 Signaling:
The HGF/c-Met and VEGF/VEGFR-2 signaling pathways are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. Dual inhibition of both c-Met and VEGFR-2 is a promising strategy for cancer therapy.
The diagram below illustrates a simplified representation of the c-Met and VEGFR-2 signaling pathways.
Synthetic Pathways to Novel Active Pharmaceutical Ingredients (APIs) Utilizing 2,6-Difluoro-4-methoxyaniline: An Application Note
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The subject of this application note, 2,6-Difluoro-4-methoxyaniline, is a prime exemplar of a fluorinated building block with significant potential for the synthesis of novel active pharmaceutical ingredients (APIs), particularly within the domain of kinase inhibitors. The ortho-difluoro substitution pattern not only modulates the basicity of the aniline nitrogen but also provides a steric and electronic environment that can enhance selectivity and potency. This guide provides an in-depth exploration of synthetic routes leveraging this versatile starting material, complete with detailed protocols, mechanistic insights, and data presentation to aid researchers in drug discovery and development.
Core Synthetic Strategy: Construction of the Privileged Pyrimidine Scaffold
A recurring and highly successful motif in kinase inhibitor design is the 2-anilinopyrimidine core. This privileged scaffold effectively mimics the purine core of ATP, enabling competitive inhibition at the enzyme's active site. The synthesis of such structures often involves a convergent approach, where the aniline derivative is coupled with a suitably substituted pyrimidine ring. In the context of this compound, a key transformation is its reaction with a di- or tri-substituted pyrimidine, typically via a nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Rationale: The SNAr Reaction
The SNAr reaction is a cornerstone of heterocyclic chemistry and is particularly effective for the synthesis of anilinopyrimidines. The reaction proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by electron-withdrawing groups (such as halogens), renders it susceptible to nucleophilic attack by the aniline nitrogen. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the pyrimidine ring and yields the desired product.[2][3][4][5] The 2,6-difluoro substitution on the aniline ring can influence the nucleophilicity of the amine, a factor that must be considered when optimizing reaction conditions.
Synthetic Route I: A Convergent Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor
This section details a representative synthetic route for a novel kinase inhibitor, starting from this compound. This route is analogous to established syntheses of potent kinase inhibitors such as Osimertinib (AZD9291).[6][7][8]
Workflow for the Synthesis of a Novel Kinase Inhibitor
Caption: A convergent synthetic workflow for a novel kinase inhibitor.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 via Nucleophilic Aromatic Substitution
This step involves the coupling of this compound with 2,4-dichloro-5-methoxypyrimidine. The reaction selectively occurs at the more reactive C4 position of the pyrimidine ring.
| Parameter | Value | Reference |
| Reactants | This compound (1.0 eq), 2,4-Dichloro-5-methoxypyrimidine (1.05 eq) | [6] |
| Base | N,N-Diisopropylethylamine (DIPEA) (2.5 eq) | [6] |
| Solvent | 1,4-Dioxane | [6] |
| Temperature | 110 °C | [6] |
| Time | 6 hours | [6] |
| Work-up | Dilution with water, extraction with ethyl acetate, drying over Na₂SO₄, and concentration. | [6] |
| Typical Yield | 85-95% | - |
Protocol:
-
To a solution of 2,4-dichloro-5-methoxypyrimidine (1.05 eq) in 1,4-dioxane, add this compound (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Intermediate 2 via Suzuki-Miyaura Cross-Coupling
The remaining chlorine atom at the C2 position of the pyrimidine ring is then displaced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.
| Parameter | Value | Reference |
| Reactants | Intermediate 1 (1.0 eq), Arylboronic acid (1.2 eq) | [6] |
| Catalyst | Pd(OAc)₂ (0.05 eq) | [6] |
| Ligand | PPh₃ (0.1 eq) | [6] |
| Base | Sodium carbonate (Na₂CO₃) (3.0 eq) | [6] |
| Solvent | 1,4-Dioxane/Water (4:1) | [6] |
| Temperature | 100 °C | [6] |
| Time | 12 hours | [6] |
| Work-up | Dilution with water, extraction with ethyl acetate, drying over Na₂SO₄, and concentration. | [6] |
| Typical Yield | 70-85% | - |
Protocol:
-
To a mixture of Intermediate 1 (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.0 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Step 3: Final API Synthesis via Amidation
The final step involves the introduction of a reactive "warhead," such as an acryloyl group, which can form a covalent bond with a cysteine residue in the target kinase. This is typically achieved through an amidation reaction.
| Parameter | Value | Reference |
| Reactants | Intermediate 2 (1.0 eq), Acryloyl chloride (1.1 eq) | [6] |
| Base | Triethylamine (TEA) (1.5 eq) | [6] |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Time | 3 hours | [6] |
| Work-up | Quench with water, extract with DCM, wash with sat. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. | [6] |
| Typical Yield | 75-90% | - |
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in dry THF or DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to obtain the final API.
Synthetic Route II: Buchwald-Hartwig Amination for the Synthesis of Diaryl- and Heteroarylamines
The Buchwald-Hartwig amination is another powerful tool for the construction of C-N bonds and offers an alternative to the SNAr reaction, particularly for less activated aryl halides.[9][10][11][12] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination
| Parameter | Value | Reference |
| Reactants | This compound (1.2 eq), Aryl/Heteroaryl Halide (1.0 eq) | [12] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | [12] |
| Ligand | XPhos or SPhos (2-4 mol%) | [12] |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq) | [12] |
| Solvent | Toluene or Dioxane | [12] |
| Temperature | 80-110 °C | [12] |
| Time | 12-24 hours | [12] |
| Work-up | Filtration through Celite, concentration, and purification by column chromatography. | [12] |
| Typical Yield | 60-95% | - |
Protocol:
-
To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (80-110 °C) and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel APIs. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, make it an attractive starting material for the development of next-generation therapeutics, particularly in the field of kinase inhibitors. The synthetic routes outlined in this application note, centered around robust and well-established methodologies such as nucleophilic aromatic substitution and Buchwald-Hartwig amination, provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. As our understanding of disease biology continues to evolve, the demand for novel, highly specific, and potent small molecule inhibitors will undoubtedly grow. The strategic use of fluorinated building blocks like this compound will be instrumental in meeting this challenge and advancing the frontiers of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. AZD-9291 synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-(2,6-Difluoro-4-methoxyphenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-substituted acrylamides is a significant transformation in medicinal chemistry and drug discovery. The acrylamide moiety can act as a targeted covalent inhibitor (TCI) by forming a covalent bond with nucleophilic residues, such as cysteine, in target proteins. This irreversible binding can lead to enhanced potency and prolonged duration of action. This document provides a detailed protocol for the synthesis of N-(2,6-difluoro-4-methoxyphenyl)acrylamide, a compound of interest for the development of novel therapeutics. The reaction involves the nucleophilic acyl substitution of acryloyl chloride with 2,6-difluoro-4-methoxyaniline.
Reaction Principle
The synthesis of N-(2,6-difluoro-4-methoxyphenyl)acrylamide is achieved through the acylation of this compound with acryloyl chloride. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acryloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide[1].
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq.) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 4 hours.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-(2,6-difluoro-4-methoxyphenyl)acrylamide as the final product.
Data Presentation
| Parameter | Expected/Reported Value | Source/Analogy |
| Reactants | ||
| This compound | 1.0 eq. | - |
| Acryloyl chloride | 1.1 eq. | [1] |
| Triethylamine | 1.1 eq. | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | - |
| Temperature | 0 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Product: N-(2,6-difluoro-4-methoxyphenyl)acrylamide | ||
| Yield | ~60-70% | Based on a yield of 62.5% for a similar reaction[1]. |
| Physical Appearance | White to off-white solid | General observation for similar compounds. |
| 1H NMR (CDCl3, 400 MHz) | Expected chemical shifts (δ, ppm):~7.0-7.5 (m, 2H, Ar-H)~6.4 (dd, 1H, -CH=CH₂)~6.2 (dd, 1H, -CH=CH₂)~5.8 (dd, 1H, -CH=CH₂)~3.8 (s, 3H, -OCH₃) | Based on spectral data of similar acrylamide derivatives[2]. |
| 13C NMR (CDCl3, 101 MHz) | Expected chemical shifts (δ, ppm):~164 (C=O)~150-160 (d, C-F)~130 (-CH=CH₂)~128 (-CH=CH₂)~110-120 (Ar-C)~56 (-OCH₃) | Based on spectral data of similar acrylamide derivatives[2]. |
| Mass Spectrometry (ESI+) | Expected m/z:[M+H]⁺ = 216.06 | Calculated for C₁₀H₉F₂NO₂ |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Applications in Drug Discovery
The N-(2,6-difluoro-4-methoxyphenyl)acrylamide scaffold is of significant interest in drug discovery, particularly for the development of targeted covalent inhibitors. The acrylamide group can serve as a "warhead" that forms an irreversible covalent bond with a nucleophilic cysteine residue in the active site of a target protein. This mechanism of action is particularly relevant for inhibiting kinases, a class of enzymes frequently implicated in cancer and other diseases. The difluoro-methoxyphenyl moiety can be tailored to achieve specific interactions with the target protein, thereby enhancing selectivity and potency. The development of such covalent inhibitors is a promising strategy to overcome drug resistance and achieve durable therapeutic effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,6-Difluoro-4-methoxyaniline
Welcome to the technical support center for 2,6-Difluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates. Its primary applications include serving as a nucleophile in cross-coupling reactions to form C-N bonds, and as a precursor for the synthesis of more complex heterocyclic structures.
Q2: Which types of reactions are most common for this compound?
A2: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA r) reactions.[1][2] The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aniline.[3]
Q3: What safety precautions should be taken when working with this compound?
A3: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, always consult the Safety Data Sheet (SDS).
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Question: I am attempting to couple this compound with an aryl halide using a palladium catalyst, but the yield is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination reactions with sterically hindered anilines like this compound can stem from several factors, including catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich, sterically hindered anilines, bulky and electron-rich ligands are often more effective.[4] Consider screening a variety of ligands.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be solvent-dependent.
-
Solvent Choice: Aprotic polar solvents like toluene, dioxane, and THF are commonly used. The solubility of the reactants and the base in the chosen solvent is important for reaction efficiency.
-
Temperature and Reaction Time: These reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 65 |
| 4 | Pd₂(dba)₃ | XPhos | LHMDS | THF | 80 | 92 |
Yields are hypothetical and for illustrative purposes.
Issue 2: Unsuccessful Nucleophilic Aromatic Substitution (SNA r)
Question: I am trying to use this compound as a nucleophile in an SNA r reaction with an electron-deficient aryl fluoride, but the reaction is not proceeding. What could be the issue?
Answer: For a successful SNA r reaction, the aromatic ring being attacked must be sufficiently electron-deficient, typically activated by strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[2] The nucleophilicity of the aniline is also a key factor.
Troubleshooting Steps:
-
Substrate Activation: Ensure the aryl halide has strong electron-withdrawing groups positioned to stabilize the negative charge in the Meisenheimer complex intermediate.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNA r reactions as they can solvate the cation of the base and enhance the nucleophilicity of the aniline.
-
Base: A base is often required to deprotonate the aniline, increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature: Heating is often necessary to overcome the activation energy barrier.
-
In a round-bottom flask, dissolve the electron-deficient aryl halide (1.0 mmol) and this compound (1.1 mmol) in a polar aprotic solvent (e.g., DMF, 10 mL).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2,4-Dinitrofluorobenzene | K₂CO₃ | DMF | 100 | 95 |
| 2 | 4-Fluoronitrobenzene | Cs₂CO₃ | DMSO | 120 | 88 |
| 3 | 2,4-Dinitrofluorobenzene | TEA | Acetonitrile | 80 | 75 |
| 4 | 4-Fluoronitrobenzene | K₂CO₃ | NMP | 120 | 91 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for SNA r reactions.
References
Technical Support Center: Purification of 2,6-Difluoro-4-methoxyaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2,6-Difluoro-4-methoxyaniline (CAS: 151414-47-0).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Starting Materials: Unreacted precursors such as 1,2,3-trifluoro-5-nitrobenzene or related halogenated compounds.[1]
-
Isomeric Impurities: Formation of other positional isomers during synthesis.
-
Dehalogenated Species: Impurities like 2-fluoro-4-methoxyaniline resulting from incomplete halogenation or dehalogenation during subsequent reaction steps.
-
Oxidation Products: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities, often appearing as dark red or brown tars.[2]
-
Residual Solvents and Reagents: Solvents used in the synthesis or workup (e.g., DMF, ethanol) and leftover reagents.
Q2: My purified this compound is initially a white/off-white solid but turns yellow/brown upon storage. What is happening and how can I prevent it?
A2: Anilines are prone to air oxidation, a process often accelerated by light and heat, leading to the formation of colored impurities.[3] To prevent discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a sealed, amber-colored vial, and at a low temperature (e.g., in a refrigerator or freezer).
Q3: What is a good starting point for developing a purification method for a new batch of crude product?
A3: Always begin with a small-scale analysis. Use Thin-Layer Chromatography (TLC) to assess the complexity of the crude mixture and to screen for suitable solvent systems for column chromatography or recrystallization.[4][5] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative picture of the purity and help in developing a preparative chromatography method.[6]
Q4: Can I use an acid wash (e.g., with HCl) to purify my aniline?
A4: Yes, an acid wash is a common technique for removing non-basic impurities.[7][8] The basic aniline will form a water-soluble hydrochloride salt and move into the aqueous layer, leaving non-basic organic impurities in the organic layer.[7] However, be cautious if your product is acid-sensitive or if impurities also have basic properties, as this can lead to product loss.[7] After separation, the aqueous layer is basified (e.g., with NaOH or Na2CO3) to regenerate the free aniline, which can then be extracted back into an organic solvent.[8]
Troubleshooting Guides
Issue 1: Recrystallization Problems
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| "Oiling Out" (Product separates as a liquid instead of solid crystals) | 1. The boiling point of the solvent is higher than the melting point of the aniline. 2. The solution is supersaturated and cooled too quickly.[9] 3. Impurities are depressing the melting point. | 1. Reheat the solution to dissolve the oil, add more of the primary solvent to reduce saturation, and allow it to cool much more slowly.[9] 2. Try a lower-boiling point solvent system. 3. Consider a preliminary purification step (e.g., column chromatography) to remove the impurities that hinder crystallization. |
| No Crystals Form (Even after cooling in an ice bath) | 1. The solution is not sufficiently saturated (too much solvent was used).[3] 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Nucleation is not occurring. | 1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm slightly to clarify and cool slowly.[9] 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 4. Add a seed crystal from a previous pure batch, if available. |
| Low Recovery/Yield | 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[3] 2. The crystals were not washed correctly (using a solvent in which they are too soluble). 3. Premature crystallization occurred during a hot filtration step.[9] | 1. Reduce the volume of solvent used for dissolution. Concentrate the mother liquor and cool it to recover a second crop of crystals. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the funnel and receiving flask are pre-heated before performing a hot filtration to remove insoluble impurities.[9] |
Issue 2: Column Chromatography Problems
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation / Overlapping Peaks | 1. The chosen eluent system has the wrong polarity. 2. The column was overloaded with too much crude material.[6] 3. The column was packed improperly, leading to channeling. | 1. Develop a better eluent system using TLC. Aim for a target compound Rf value of ~0.3. 2. Reduce the amount of sample loaded onto the column. The general rule is to load 1g of crude material per 100g of silica gel. 3. Ensure the silica slurry is homogenous and the column bed is packed evenly without air bubbles. |
| Peak Tailing (Streaking of the compound down the column) | 1. The basic aniline is interacting strongly with the acidic silanol groups on the silica gel.[6] 2. The compound is not sufficiently soluble in the eluent. | 1. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica.[4] 2. Switch to a less polar eluent system if the compound is streaking at the baseline, or a more polar one if it is streaking at the solvent front. 3. Consider using a different stationary phase, like alumina or a deactivated (end-capped) silica gel.[6] |
| Compound Stuck on the Column | 1. The eluent is not polar enough to move the compound. 2. The aniline has irreversibly bound to the acidic silica gel.[4] | 1. Gradually increase the polarity of the eluent. For very polar compounds, a system like dichloromethane/methanol might be required.[10] 2. If the compound cannot be eluted, it may be necessary to use a different stationary phase (e.g., alumina) or a different purification technique. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a general method applicable to substituted anilines and should be optimized for this compound.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Gently heat the flask on a hotplate while stirring. Add hot ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent.[9]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated carbon. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (if carbon was used): Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean flask). Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[9]
-
Crystallization: Re-heat the clear filtrate to boiling. Add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a standard procedure for purification using silica gel.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of the target compound from impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of the eluent or a stronger solvent like dichloromethane. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample to the top of the column bed.
-
Elution: Add the eluent to the top of the column and begin elution, collecting fractions in test tubes.[5]
-
Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent over time (e.g., from 5% Ethyl Acetate in Hexane to 20% Ethyl Acetate in Hexane) to elute compounds with increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Common Solvent Systems for Aniline Purification
| Purification Method | Solvent/System | Polarity | Typical Use Case |
| Recrystallization | Ethanol / Water | High | Good for moderately polar anilines. Water acts as the anti-solvent.[9] |
| Toluene or Cyclohexane | Low | Effective for anilines with lower polarity.[11] | |
| Isopropanol | Medium | Can be a good single solvent for recrystallization.[9] | |
| Column Chromatography | Hexane / Ethyl Acetate | Low to Medium | Standard system for separating compounds of varying polarity. Polarity is increased by adding more ethyl acetate. |
| Dichloromethane / Methanol | Medium to High | Used for more polar anilines or to elute strongly retained compounds from the column.[10] | |
| Hexane / Toluene (+ 0.1% TEA) | Low | Good for separating non-polar impurities. Triethylamine (TEA) is added to reduce peak tailing.[6] |
Visualizations
Caption: Figure 1: Purification Method Selection Workflow
Caption: Figure 2: Troubleshooting Peak Tailing in Chromatography
References
- 1. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions of 2,6-Difluoro-4-methoxyaniline
Welcome to the technical support center for improving reaction yields in coupling reactions involving 2,6-Difluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often low-yielding?
A1: The primary challenge stems from the electronic properties and steric hindrance of the aniline. The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine group, making it less reactive in common coupling reactions.[1] Additionally, these fluorine atoms provide steric bulk around the nitrogen, which can hinder its approach to the catalytic center.
Q2: What are the most common side reactions to be aware of?
A2: Besides incomplete conversion, potential side reactions include:
-
Hydrodehalogenation: Where the aryl halide starting material is reduced, removing the halogen.
-
Homocoupling: Of the aryl halide or the aniline to form biaryl or hydrazine-like structures, respectively.
-
Catalyst Deactivation: Oxygen can deactivate palladium catalysts, making an inert atmosphere crucial.[1]
-
C-F Bond Activation: While less common, under harsh conditions or with certain catalyst systems, the C-F bond can be activated, leading to undesired products.[2][3]
Q3: How do I choose the right type of coupling reaction for my target molecule?
A3: The choice depends on your desired bond formation:
-
Buchwald-Hartwig Amination: Ideal for forming a C-N bond between this compound and an aryl (pseudo)halide.
-
Suzuki-Miyaura Coupling: Suitable if the aniline is first converted to a boronic acid or ester to be coupled with an aryl halide, forming a C-C bond.
-
Ullmann Condensation: A classical copper-catalyzed method for C-N bond formation, often requiring higher temperatures than palladium-catalyzed reactions.[1][4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is the most common issue and can be attributed to several factors. The following flowchart can guide your troubleshooting process.
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann Reaction [organic-chemistry.org]
Identifying common impurities in 2,6-Difluoro-4-methoxyaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-4-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and logical synthetic pathway for this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Methoxylation of a suitable starting material, such as 3,4,5-trifluoronitrobenzene, by reacting it with sodium methoxide. The highly activated positions ortho and para to the nitro group facilitate the substitution of a fluorine atom with a methoxy group.
-
Reduction of the Nitro Group: The resulting 2,6-difluoro-4-methoxynitrobenzene is then reduced to the corresponding aniline. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or by using chemical reducing agents like tin(II) chloride or iron in acidic media.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Common impurities can originate from both the methoxylation and the reduction steps of the synthesis. These may include:
-
Incompletely reacted starting materials: Such as 3,4,5-trifluoronitrobenzene.
-
Isomeric byproducts: From the methoxylation step, such as 3,5-difluoro-4-methoxynitrobenzene.
-
Intermediates from incomplete reduction: Such as nitroso or azoxy compounds.
-
Over-reduced or side-reaction products: Depending on the reduction method, byproducts from the reduction of other functional groups might be observed.
-
Residual solvents and reagents: From the workup and purification steps.
Q3: How can I best monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS is highly recommended for identifying and quantifying the components in the reaction mixture, including any byproducts.
Q4: What are the recommended purification methods for this compound?
The crude product can typically be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete methoxylation of the starting material. | - Ensure the sodium methoxide is fresh and anhydrous.- Increase the reaction time or temperature for the methoxylation step.- Use a polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction. |
| Incomplete reduction of the nitro intermediate. | - Check the activity of the catalyst (e.g., Pd/C).- Increase the hydrogen pressure or reaction time for catalytic hydrogenation.- Ensure the correct stoichiometry of the chemical reducing agent. | |
| Presence of multiple spots on TLC after reaction | Formation of isomeric byproducts during methoxylation. | - Optimize the reaction temperature for the methoxylation step to favor the desired isomer.- Isomeric products may require careful separation by column chromatography. |
| Incomplete reduction leading to intermediates. | - Ensure sufficient reducing agent and adequate reaction time.- Monitor the reaction by TLC until the nitro intermediate is fully consumed. | |
| Product is discolored (e.g., brown or black) | Formation of colored byproducts from side reactions or degradation. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify the crude product by passing it through a short plug of silica gel or activated carbon before final purification. |
| Difficulty in removing a specific impurity | The impurity has similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to improve separation.- Consider derivatizing the product or the impurity to alter its polarity, facilitating separation.- Recrystallization from different solvent systems may be effective. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-difluoro-4-methoxynitrobenzene (Precursor)
This protocol is adapted from standard procedures for nucleophilic aromatic substitution on activated fluoro-nitroaromatic compounds.
Materials:
-
3,4,5-Trifluoronitrobenzene
-
Sodium methoxide
-
Anhydrous Methanol
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluoronitrobenzene in anhydrous DMF under an inert atmosphere.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of 3,4,5-trifluoronitrobenzene at room temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,6-difluoro-4-methoxynitrobenzene.
Protocol 2: Synthesis of this compound
This protocol describes a general procedure for the catalytic hydrogenation of a nitroaromatic compound.
Materials:
-
2,6-difluoro-4-methoxynitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dissolve 2,6-difluoro-4-methoxynitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
The following table summarizes potential impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 3,4,5-Trifluoronitrobenzene | Unreacted starting material from methoxylation step | 177.07 | GC-MS, HPLC |
| 3,5-Difluoro-4-methoxynitrobenzene | Isomeric byproduct of methoxylation | 189.10 | GC-MS, HPLC, NMR |
| 2,6-Difluoro-4-methoxynitrobenzene | Incomplete reduction | 189.10 | GC-MS, HPLC, TLC |
| 2,6-Difluoro-4-methoxynitrosobenzene | Intermediate from incomplete reduction | 173.10 | LC-MS |
| Bis(2,6-difluoro-4-methoxyphenyl)diazene oxide | Azoxy byproduct from reduction | 340.20 | LC-MS |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Troubleshooting Low Reactivity of 2,6-Difluoro-4-methoxyaniline
Welcome to the technical support center for 2,6-Difluoro-4-methoxyaniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the reactivity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally less reactive than other anilines?
The reduced reactivity of this compound stems from the strong electron-withdrawing effects of the two fluorine atoms positioned ortho to the amino group.[1] These fluorine atoms significantly decrease the electron density on both the aromatic ring and the nitrogen atom of the amino group. This reduction in electron density, known as deactivation, makes the amino group less nucleophilic and the aromatic ring less susceptible to electrophilic attack.
Q2: What is the expected impact of the methoxy group on the reactivity of this compound?
The methoxy group at the para position is an electron-donating group through resonance, which would typically increase the reactivity of the aromatic ring towards electrophilic substitution. However, in the case of this compound, the powerful inductive electron-withdrawing effect of the two ortho-fluorine atoms generally outweighs the donating effect of the methoxy group, resulting in an overall electron-deficient system.
Q3: Can I perform a standard Friedel-Crafts acylation or alkylation on this compound?
Direct Friedel-Crafts reactions on anilines, especially electron-deficient ones, are generally not successful. The lone pair of electrons on the nitrogen atom of the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the ring even further, preventing the desired electrophilic aromatic substitution.
Q4: How can I characterize my starting material, this compound, to ensure its purity?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are recommended. The purity of commercially available this compound is typically around 98%.
Troubleshooting Guides for Common Reactions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electron-deficient nature of this compound can make it a challenging coupling partner.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Insufficiently Active Catalyst System | - Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos). - Employ a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst). | Electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle. Pre-catalysts can provide more consistent and reproducible results. |
| Weak Base | - Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. | A stronger base is often required to facilitate the transmetalation step with electron-deficient substrates. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, for example, from 80°C to 110°C. | Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the aryl halide. |
| Poor Solvent Choice | - Use polar aprotic solvents like dioxane, DMF, or toluene, often with a small amount of water. | These solvents can help dissolve the reagents and facilitate the catalytic cycle. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
References
Column chromatography conditions for separating 2,6-Difluoro-4-methoxyaniline products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of 2,6-Difluoro-4-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A: Depending on the synthetic route, common impurities can include:
-
Unreacted Starting Materials: Such as 1,3-difluoro-5-nitrobenzene or other precursors. These are often more or less polar than the desired product.
-
Over-methylated or Under-methylated Byproducts: If the methoxy group is introduced during the synthesis.
-
Positional Isomers: Isomers of the starting materials or the final product can be present.
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can result in colored, often polymeric, impurities.[1][2]
Q2: What is a good starting point for a solvent system (mobile phase) for the purification of this compound on a silica gel column?
A: A standard starting solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3] It is recommended to first perform Thin Layer Chromatography (TLC) with various ratios to find the optimal solvent system. A good target is to achieve an Rf value of 0.2-0.4 for the desired this compound.[3] A starting point for TLC analysis could be a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A: Anilines can be sensitive to the acidic nature of standard silica gel.[4] If you observe streaking on TLC or significant loss of product on the column, consider the following:
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine.[4]
-
Using an Alternative Stationary Phase: Alumina (neutral or basic) can be a suitable alternative for acid-sensitive compounds.[5]
Q4: The product is a pale yellow or brown color after purification. How can I prevent this?
A: Discoloration in anilines is often due to oxidation.[1] To minimize this:
-
Use an Inert Atmosphere: Purge solvents and the chromatography column with an inert gas like nitrogen or argon before use.[1]
-
Minimize Exposure to Light and Air: Collect and combine fractions under an inert atmosphere if possible, and store the purified product in a dark, cool place under nitrogen or argon.[1]
-
Work Quickly: Do not let the purified product sit in solution exposed to air for extended periods.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Preparation of the Column
-
Select a glass column of an appropriate size. A general guideline is to use a mass of silica gel that is 50-100 times the mass of the crude product to be purified.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand on top of the plug.[3]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]
-
Once the silica gel has settled, add another layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.[3]
-
Wash the packed column with the eluent, ensuring the solvent level never drops below the top layer of sand.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[2]
-
Carefully apply the sample solution to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.[3]
-
Carefully add the eluent to the top of the column.
Elution and Fraction Collection
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in an organized manner (e.g., in test tubes).
-
If a gradient elution is needed to separate closely running impurities, gradually increase the polarity of the eluent over time (e.g., by slowly increasing the percentage of ethyl acetate in hexanes).[1]
Analysis and Product Isolation
-
Monitor the separation by spotting collected fractions on a TLC plate alongside a reference spot of the starting material or a pure standard if available.[3]
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Summary
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | For acid-sensitive compounds, consider deactivating with triethylamine or using alumina.[4][5] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate | Start with a low polarity (e.g., 9:1) and increase as needed. Toluene can be substituted for hexanes for different selectivity.[3] |
| Target Rf Value | 0.2 - 0.4 | This range typically provides good separation.[3] |
| Sample Loading | Minimal volume of eluent or CH₂Cl₂ | High concentrations can lead to poor separation. Dry loading on silica is an alternative for less soluble samples.[6] |
| Monitoring | Thin Layer Chromatography (TLC) | Visualize spots under UV light or with a suitable stain. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect Solvent System: The eluent is either too polar (all compounds elute together) or not polar enough (compounds don't move from the origin). | Optimize the eluent system using TLC to achieve a target Rf of 0.2-0.4 for the desired product.[2] |
| Column Overload: Too much crude material was loaded onto the column for its size. | Use a larger column or reduce the amount of sample. A silica-to-sample mass ratio of 50-100 is recommended.[2] | |
| Poor Column Packing: The presence of cracks or channels in the silica bed leads to uneven solvent flow. | Ensure the silica gel is packed uniformly as a slurry without trapping air bubbles.[3] | |
| Product Discoloration (Yellow/Brown) | Oxidation of the Aniline: Anilines are prone to air oxidation, which forms colored impurities.[1][2] | Purge solvents and the column with an inert gas (N₂ or Ar). Store the purified product under an inert atmosphere and away from light.[1] |
| Low or No Product Recovery | Compound is Stuck on the Column: The eluent may not be polar enough to elute the product. | After the expected elution, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to check for retained material.[1] |
| Product is Unstable on Silica: The acidic nature of silica gel may be degrading the compound. | Test the stability of your compound on a TLC plate. If it degrades, consider deactivating the silica with triethylamine or using alumina.[4][5] | |
| Product is Volatile: Product may be lost during solvent evaporation. | Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum.[1] | |
| Tailing of Spots on TLC/Fractions | Acidic Impurities or Interaction with Silica: Residual acidic impurities or strong interaction of the basic aniline with acidic silica sites can cause tailing. | Add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape.[7] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Logical relationships between problems, causes, and solutions.
References
Minimizing side product formation with 2,6-Difluoro-4-methoxyaniline
Welcome to the technical support center for 2,6-Difluoro-4-methoxyaniline. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation and optimize reaction outcomes.
General Troubleshooting Workflow
Before addressing specific reaction issues, consider this general workflow for identifying and mitigating side product formation.
Caption: General workflow for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Palladium-Catalyzed Cross-Coupling Reactions
Question 1: I am observing significant hydrodehalogenation (loss of a fluorine atom) and low yields during my Buchwald-Hartwig amination. What is causing this and how can I prevent it?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired reductive elimination step. This typically occurs via β-hydride elimination from the palladium-amido intermediate.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich alkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are designed to promote reductive elimination over β-hydride elimination.[1] For primary amines, BrettPhos is often a suitable choice.
-
Base Selection: Use a base that is strong enough to deprotonate the amine but does not promote side reactions. While NaOtBu is common, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and milder, especially with sensitive substrates.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can favor decomposition and side reactions.
-
Solvent: Toluene is often a good solvent choice as it can have poor solubility for certain inorganic salts, which can sometimes influence the catalytic cycle.[3]
Caption: Competing pathways in Buchwald-Hartwig amination.
Question 2: My Suzuki-Miyaura coupling reaction is giving me significant amounts of homocoupled biaryl product from my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings, often promoted by oxygen or high temperatures.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use to minimize oxygen content.[4]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
-
Base and Catalyst Choice: The choice of base and palladium source can influence the rate of homocoupling versus cross-coupling. Potassium carbonate (K₂CO₃) is a common choice.[4] For the catalyst, a pre-formed catalyst or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand is recommended.[4][5]
-
Temperature Management: Run the reaction at the lowest effective temperature. While some couplings require heat, excessive temperatures can accelerate the decomposition of boronic acids and lead to homocoupling.
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative homocoupling of boronic acid. |
| Solvent | Degassed Toluene/Water or Dioxane/Water | Removes dissolved oxygen that promotes side reactions.[4] |
| Catalyst | Pd(OAc)₂ / PPh₃ (3-6 mol%) | A common and effective catalyst system.[4] |
| Base | K₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation.[6] |
| Temperature | 80-100 °C | Balances reaction rate with minimizing thermal decomposition. |
Nucleophilic Aromatic Substitution (SNAr)
Question 3: I am attempting an SNAr reaction with a nucleophile, but I am getting substitution of the methoxy group instead of, or in addition to, the fluorine atom. How can I improve selectivity?
Answer: While fluorine is generally a good leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups, the methoxy group can also be displaced under certain conditions.[7][8] Selectivity is key.
Troubleshooting Steps:
-
Reaction Temperature: This is the most critical parameter. SNAr reactions are often highly temperature-dependent. Start at a low temperature (e.g., 0 °C or room temperature) and only warm if necessary. Displacement of the methoxy group often requires higher activation energy.
-
Solvent Choice: Use an aprotic polar solvent like DMF, DMSO, or THF. Using an alcohol solvent (like methanol) under basic conditions can lead to competitive substitution by the methoxide anion.[8]
-
Nucleophile and Base: Use the minimum amount of a non-nucleophilic base required to deprotonate your nucleophile, if necessary. Using a strong, hindered base can sometimes help improve selectivity. The nature of the nucleophile itself is also important; "softer" nucleophiles often favor substitution at positions activated by resonance.
Diazotization Reactions
Question 4: My diazotization reaction is producing a complex mixture with a low yield of the desired product. What are the common pitfalls?
Answer: Diazotization reactions are notoriously sensitive and require careful control of conditions to avoid decomposition of the diazonium salt and other side reactions like azo coupling.[9][10]
Troubleshooting Steps:
-
Strict Temperature Control: The reaction must be kept cold, typically between 0-5 °C.[9] Use an ice-salt bath to maintain this temperature, as the reaction is exothermic. Above this temperature, the diazonium salt rapidly decomposes, often forming unwanted phenol byproducts.
-
Acid Concentration: A sufficient excess of a strong, non-nucleophilic acid (like HCl or H₂SO₄) is necessary. This prevents the newly formed diazonium salt from coupling with the unreacted starting aniline, which would form an azo dye side product.[11]
-
Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise, ensuring the temperature does not rise. A rapid addition can lead to localized heating and decomposition.[11]
-
Immediate Use: Aqueous diazonium salt solutions are generally unstable and should be used immediately in the subsequent reaction.[9] Do not attempt to store them.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Minimizes decomposition of the unstable diazonium salt.[9] |
| Acid | Excess Strong Acid (e.g., HCl) | Prevents premature azo coupling with starting material.[11] |
| NaNO₂ Addition | Slow, dropwise | Controls exotherm and prevents localized decomposition.[11] |
| Usage | Immediate | Aqueous diazonium salts are unstable and should not be stored.[9] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is a representative starting point for coupling a derivative of this compound with an arylboronic acid.[4]
-
Reaction Setup: To a round-bottom flask, add the aryl halide derived from this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Reaction Execution: Stir the mixture at 90 °C and monitor progress by TLC or LCMS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Diazotization for Sandmeyer Reaction
This protocol outlines the formation of the diazonium salt for subsequent conversion (e.g., to a halide).
-
Amine Solution: Dissolve this compound (1.0 eq) in a suitable aqueous acid solution (e.g., 3M HCl) in a flask.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 15 minutes in the cold bath. Test for the presence of excess nitrous acid using starch-iodide paper (should turn black).
-
Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in the next step (e.g., addition to a solution of CuX).
Purification Strategies
Choosing the correct purification strategy is essential for isolating your target compound from any side products.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Refining work-up procedures for 2,6-Difluoro-4-methoxyaniline reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methoxyaniline. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis, work-up, and purification of reactions involving this versatile intermediate.
Troubleshooting Guides
This section addresses common problems observed during reactions with this compound. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine compared to aniline, which can affect reaction rates and require specific optimization.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete Diazotization (Sandmeyer): The reaction between the amine and nitrous acid may be incomplete. Ensure the temperature is maintained at 0-5°C, as diazonium salts are thermally unstable.[1] | |
| Poor Amine Nucleophilicity: The two ortho-fluorine atoms reduce the amine's reactivity, especially in N-alkylation or amide coupling.[2] | Increase reaction temperature, screen more effective catalysts, or use a more reactive coupling partner (e.g., acyl fluorides for amide coupling).[2][3] | |
| Catalyst Inactivation (Cross-Coupling): The aniline product can sometimes coordinate to the metal catalyst, inhibiting its activity in reactions like Buchwald-Hartwig.[2] | Use ligands like XPhos or BrettPhos, which are known to promote the amination of aryl halides and sulfonates effectively.[4] | |
| Formation of Dark Oil or Colored Impurities | Oxidation of Aniline: Anilines are susceptible to air oxidation, especially under harsh conditions, leading to colored byproducts.[5] | Use purified, colorless starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] For purification, treat the crude product solution with activated carbon during recrystallization to adsorb colored impurities.[5] |
| Significant Side Product Formation | Phenol Formation (Sandmeyer): The diazonium salt intermediate can react with water to form the corresponding phenol, especially at elevated temperatures.[1] | Maintain diazotization and Sandmeyer reaction temperatures below 5°C.[1] Use high acidity to suppress this side reaction.[6] |
| Over-alkylation (N-alkylation): The mono-alkylated product can be more nucleophilic than the starting aniline, leading to di-alkylation.[2] | Use a large excess of the aniline compared to the alkylating agent to favor mono-alkylation.[2] Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[2] | |
| Hydrolysis of Reagents/Intermediates: Presence of water can hydrolyze sensitive reagents like Lewis acid catalysts or intermediates such as imines. | Ensure all solvents and reagents are dry, particularly for water-sensitive reactions like the Povarov reaction or certain cross-couplings.[7] | |
| Difficulty in Product Purification | Removal of Unreacted Aniline: The basic nature of the starting material can make its separation from a neutral product challenging. | During liquid-liquid extraction, perform an acidic wash (e.g., with dilute HCl). The protonated aniline will move to the aqueous phase, while the desired product remains in the organic layer.[5] |
| Similar Polarity of Product and Byproducts: Byproducts may have similar chromatographic behavior to the desired compound. | Explore alternative purification techniques such as recrystallization or distillation. If using column chromatography, test different solvent systems to improve separation. |
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with this compound sluggish?
A: The nucleophilicity of this compound is significantly reduced due to the electron-withdrawing effects of the two ortho-fluorine atoms. This makes it less reactive than aniline or other electron-rich anilines. To improve reaction rates, consider using more sterically demanding and electron-rich phosphine ligands like XPhos or BrettPhos, which have been shown to be effective for challenging aminations.[4] Using a strong, non-nucleophilic base like NaOtBu is also crucial.[5]
Q2: I am observing significant phenol byproduct in my Sandmeyer reaction. How can I prevent this?
A: Phenol formation results from the reaction of the diazonium salt intermediate with water.[1] This side reaction is highly dependent on temperature. It is critical to maintain the temperature of the diazotization step between 0-5°C, as diazonium salts are unstable and decompose at higher temperatures.[1] Running the subsequent copper-catalyzed reaction at a carefully controlled, low temperature is also essential.
Q3: Can I perform a Friedel-Crafts reaction on this compound?
A: Direct Friedel-Crafts alkylation or acylation on anilines, including this one, is generally unsuccessful. The amino group acts as a Lewis base and forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards electrophilic substitution.[8] To achieve the desired transformation, the amino group must first be protected, for example, by converting it to an acetanilide.[8]
Q4: What is the best way to purify the crude product if it contains unreacted this compound?
A: An acidic wash during the work-up is highly effective. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and extracted into the aqueous layer, while most neutral organic products will remain in the organic phase.[5]
Q5: For an amide coupling reaction, standard reagents like EDC/HOBt are giving low yields. What should I try next?
A: The low nucleophilicity of this compound can make standard amide couplings inefficient. For such electron-deficient amines, more potent coupling reagents or alternative strategies are often required.[9] You could try using HATU in combination with a base like DIPEA.[10] Another approach is to convert the carboxylic acid to a more reactive acyl fluoride or acyl chloride in situ before adding the aniline.[3][10]
Experimental Protocols
Protocol 1: Sandmeyer Reaction - Conversion of this compound to 2-Bromo-1,3-difluoro-5-methoxybenzene
-
Diazotization:
-
In a flask maintained at 0-5°C using an ice-salt bath, dissolve this compound (1.0 eq) in a mixture of aqueous HBr (48%, 3.0 eq) and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%, 1.5 eq) and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl bromide.
-
Protocol 2: Buchwald-Hartwig Amination - Coupling with an Aryl Bromide
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous toluene via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Amide Coupling - Synthesis of an N-(2,6-difluoro-4-methoxyphenyl)amide
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound (1.1 eq) in an anhydrous aprotic solvent like DMF or acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction:
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS. For sluggish reactions, gentle heating (e.g., to 50°C) may be required.[10]
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Visualized Workflows and Logic
Caption: General experimental workflow from setup to final product characterization.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 2,6-Difluoro-4-methoxyaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for removing color impurities from 2,6-Difluoro-4-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound discolored (e.g., yellow, brown, or red)?
A1: Discoloration in this compound, like many aniline compounds, is typically caused by the formation of colored impurities through oxidation.[1][2][3] Exposure to air (oxygen) and light can lead to the formation of highly conjugated molecules, such as quinoneimines, quinones, and various polymers, which absorb light in the visible spectrum and appear colored.[2] Even freshly purified aniline can darken over time due to these oxidative processes.[1]
Q2: What are the common types of color impurities in aromatic amines?
A2: The color impurities are generally complex, oxidized derivatives of the parent aniline. These can include N-oxides, azoxybenzenes, and polymeric materials formed from the condensation of smaller oxidized molecules.[2][4] These impurities are often larger and more polar than the desired aniline.
Q3: Will these color impurities affect my subsequent reactions?
A3: The impact of color impurities depends on the sensitivity of your downstream application. For many robust reactions, trace amounts of colored impurities may not be detrimental. However, for sensitive processes such as catalysis, polymerization, or final-step pharmaceutical synthesis, these impurities can interfere with the reaction, poison catalysts, or lead to colored byproducts in the final product. Purification is highly recommended to ensure reproducibility and high-quality results.[3]
Q4: How can I prevent or minimize color formation during storage?
A4: To minimize oxidation and color formation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2] It should also be protected from light by using an amber glass bottle and stored in a cool, dark place, such as a refrigerator.[2] Sealing the container cap with parafilm can provide an additional barrier against air ingress.
Q5: What is the best method to remove color impurities?
A5: The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. Common and effective methods include:
-
Activated Carbon Treatment: Excellent for adsorbing and removing large, colored, conjugated molecules.[5][6]
-
Column Chromatography: A high-resolution technique for separating the target compound from impurities with different polarities.[7]
-
Recrystallization: A highly effective method for purifying solid compounds, assuming a suitable solvent can be found.
-
Vacuum Distillation: Ideal for purifying liquid anilines or those with moderate boiling points by separating them from non-volatile colored polymers.[3][8]
Troubleshooting Purification Issues
Q6: I have a small amount of a slightly yellow solution. What is the quickest purification method?
A6: For rapid decolorization of a solution, treatment with activated carbon is often the most efficient method. Stirring the solution with a small amount of activated carbon for a short period, followed by filtration, can effectively remove the color-causing impurities. This method is fast and does not require extensive setup.[5]
Q7: My column chromatography is not effectively separating the colored impurities. What can I do?
A7: If you are experiencing poor separation on a silica gel column, consider the following:
-
Optimize the Eluent: The polarity of your mobile phase may be too high, causing the colored impurities to elute with your product. Try a less polar solvent system. Use Thin-Layer Chromatography (TLC) to identify an eluent that provides good separation (target compound Rf of 0.3-0.4).[7]
-
Add a Modifier: Anilines can streak on acidic silica gel. Adding a small amount (~0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[7][9]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase flash chromatography can be an excellent alternative for removing persistent color.[10]
Q8: I tried recrystallization, but my crystals are still colored. What went wrong?
A8: This indicates that the colored impurities have similar solubility properties to your product in the chosen solvent or were trapped within the crystal lattice. To resolve this, you can:
-
Pre-treat with Activated Carbon: Dissolve the crude product in the recrystallization solvent, add activated carbon to adsorb the colored impurities, filter the hot solution through Celite® or filter paper to remove the carbon, and then allow the filtrate to cool and crystallize.
-
Try a Different Solvent System: Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the impurity is either much more soluble or much less soluble than your product.
Data Presentation: Comparison of Purification Methods
| Method | Best For Removing | Typical Recovery | Purity Achieved | Pros | Cons |
| Activated Carbon Treatment | Highly conjugated, large colored molecules.[6] | 85-95% | >98% | Fast, simple, and inexpensive for bulk color removal. | Can adsorb the desired product, reducing yield if too much is used; does not remove non-colored impurities. |
| Column Chromatography | Impurities with different polarities, including non-colored byproducts.[7] | 70-90% | >99% | High resolution, capable of separating complex mixtures.[3] | Time-consuming, requires significant solvent volumes, can be difficult to scale up. |
| Recrystallization | Impurities with different solubility profiles than the main compound.[3] | 60-85% | >99.5% | Can yield very high-purity crystalline material; scalable. | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.[3] |
| Vacuum Distillation | Non-volatile or high-boiling impurities, such as colored polymers.[3] | 80-95% | >99% | Efficient for large quantities; removes non-volatile materials effectively. | Not suitable for heat-sensitive compounds; does not separate impurities with similar boiling points. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol is suitable for removing color from a solution of this compound dissolved in an organic solvent.
-
Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or ethanol) to make a ~5-10% w/v solution.
-
Addition of Carbon: Add activated carbon to the solution. A general starting point is 1-2% of the solute's weight (e.g., for 10 g of aniline, use 100-200 mg of activated carbon).
-
Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes. Gentle warming can sometimes improve efficiency but should be done cautiously to avoid solvent loss.
-
Filtration: Prepare a filtration setup by placing a pad of Celite® or a fluted filter paper in a Büchner or Hirsch funnel.
-
Removal of Carbon: Filter the mixture through the prepared funnel to remove the activated carbon. The filtrate should be colorless.
-
Rinsing: Rinse the flask and the carbon cake on the filter with a small amount of fresh, clean solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, colorless product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a standard procedure for purifying this compound on a laboratory scale.
-
Eluent Selection: Using TLC, determine an appropriate mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf value of the this compound spot is approximately 0.3. Consider adding 0.5% triethylamine to the eluent to prevent streaking.[7]
-
Column Packing: Prepare a silica gel column using the wet slurry method with your chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude, colored aniline in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, maintaining a constant flow. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. The colored impurities will often remain at the top of the column or elute much later, depending on their polarity.
-
Isolation: Combine the fractions containing the pure, colorless product and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Below is a troubleshooting workflow to guide the purification process for this compound.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. carbotecnia.info [carbotecnia.info]
- 6. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Challenges in the scale-up synthesis of Osimertinib from 2,6-Difluoro-4-methoxyaniline
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) address the challenges in the scale-up synthesis of Osimertinib based on the widely published and industrially relevant starting material, 4-fluoro-2-methoxyaniline . Extensive literature review indicates that 2,6-Difluoro-4-methoxyaniline is not a standard precursor for the synthesis of Osimertinib. The challenges and solutions provided below are therefore contextualized within the established synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical and challenging step in the early stage of Osimertinib synthesis from 4-fluoro-2-methoxyaniline?
A1: The nitration of 4-fluoro-2-methoxyaniline to produce 4-fluoro-2-methoxy-5-nitroaniline is widely regarded as the most critical and hazardous step.[1][2][3] Challenges include:
-
Thermal Runaway: Nitration reactions are highly exothermic, posing a significant risk of thermal runaway, especially in large-scale batch reactors.[1][2]
-
Side Reactions: The presence of the activating amino group can lead to undesired side reactions and impurity formation if not properly protected.[1][2][4]
-
Mass and Heat Transfer limitations: In conventional batch reactors, inefficient mixing and heat transfer can lead to localized "hot spots," further increasing the risk of runaway reactions and reducing product quality.[3]
Q2: How can the safety and efficiency of the nitration step be improved during scale-up?
A2: Continuous flow chemistry is a highly effective method for improving the safety and efficiency of the hazardous nitration step.[1][2][3] Key advantages include:
-
Enhanced Safety: The small reaction volumes within microreactors minimize the risk of thermal runaway.[1][3]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.[3]
-
Increased Yield and Purity: Optimized process parameters in a continuous flow setup can lead to higher yields and improved product purity.[1][2] A laboratory-scale flow process has demonstrated an 82% isolated yield over two steps (acetylation and nitration), with a throughput of 25 mmol/h. This process was successfully scaled up to a pilot scale, achieving an 83% isolated yield with a throughput of 2 mol/h.[5]
Q3: What are the common impurities encountered in Osimertinib synthesis and how can they be controlled?
A3: Impurities in Osimertinib can originate from starting materials, intermediates, by-products, and degradation products.[6][7] These can include process-related impurities such as unreacted intermediates and residual solvents, as well as degradation impurities from oxidation or hydrolysis.[7] Specific identified impurities include Osimertinib N-Oxide, N-desmethyl impurity, and various dimeric forms.[7][8] Control strategies involve:
-
Impurity Profiling: Thoroughly characterizing and quantifying impurities at each stage of the synthesis.[6]
-
Process Optimization: Adjusting reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of by-products.
-
Purification Techniques: Employing robust purification methods, such as crystallization, to remove impurities from intermediates and the final active pharmaceutical ingredient (API). A convergent synthetic route has been reported to produce Osimertinib with a purity of 99.1% (HPLC).[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the nitration of 4-fluoro-2-methoxyaniline | Incomplete reaction; Side-product formation due to unprotected amine; Inefficient mixing or temperature control. | Protect the amine functionality through acetylation prior to nitration.[1][2][4] Optimize reaction temperature and residence time; increasing the temperature can improve the space-time yield.[10] Consider transitioning from batch to a continuous flow reactor for better control over reaction parameters.[1][2] |
| Formation of unknown impurities during the synthesis | Degradation of intermediates; Cross-reactivity of reagents; Residual catalysts or solvents. | Conduct forced degradation studies to identify potential degradation products.[6] Re-evaluate the compatibility of reagents and solvents. Ensure adequate purification of intermediates at each step. Utilize analytical techniques like HPLC and GC for impurity detection and characterization.[7] |
| Inconsistent product quality at a larger scale | Issues with mass and heat transfer in large reactors; Non-optimized reaction conditions for the scale of production. | Implement continuous flow processing, particularly for hazardous and exothermic steps like nitration, to ensure consistent reaction conditions.[3] Perform a thorough process optimization study at the laboratory scale before scaling up. |
| Difficulties in the final amidation step | Low reactivity of the amine; Degradation of the acryloyl chloride reagent. | Ensure the use of a suitable base and solvent for the acylation reaction. Use freshly opened or purified acryloyl chloride. Optimize the reaction temperature, often starting at low temperatures (e.g., 0-10 °C) and allowing it to warm to room temperature.[11] |
Quantitative Data Summary
Table 1: Optimization of the Nitration of Acetylated 4-fluoro-2-methoxyaniline in Continuous Flow
| Entry | Residence Time (min) | Temperature (°C) | Equivalents of HNO₃ | Conversion (%) |
| 1 | 16 | 20 | 4 | >98 |
| 2 | 8 | 20 | 4 | 95 |
| 3 | 4 | 20 | 4 | 85 |
| 4 | 2 | 20 | 4 | 70 |
| 5 | 1 | 20 | 4 | 50 |
| 6 | 0.5 | 20 | 4 | 35 |
| 7 | 0.5 | 80 | 4 | >99 |
Data adapted from a study on the continuous flow nitration of a key Osimertinib building block.[10]
Experimental Protocols
Protocol 1: Two-Step Continuous Flow Synthesis of 4-fluoro-2-methoxy-5-nitroaniline
This protocol describes the acetylation of 4-fluoro-2-methoxyaniline followed by nitration in a continuous flow setup.
Step 1: Acetylation (Amine Protection)
-
A solution of 4-fluoro-2-methoxyaniline in acetic acid is mixed with a stream of acetic anhydride.
-
The mixture is passed through a heated reactor coil to ensure complete conversion to the acetylated intermediate.
Step 2: Nitration
-
The output stream from the acetylation step is cooled and then mixed with a pre-cooled solution of nitric acid and sulfuric acid (oleum).
-
This mixture is passed through a second reactor coil, where the nitration occurs under controlled temperature.
-
The resulting product stream is collected, and the acetyl group is subsequently removed in a batch deprotection step using dilute HCl to yield 4-fluoro-2-methoxy-5-nitroaniline.[2][10]
Visualizations
Caption: Key intermediate synthesis workflow.
Caption: Nitration troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Osimertinib [cjph.com.cn]
- 8. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 2,6-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key intermediates like 2,6-Difluoro-4-methoxyaniline is paramount in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity validation against other common analytical techniques, namely Gas Chromatography (GC) and acid-base titration. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methodologies
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. While HPLC is a widely adopted method for its versatility and sensitivity, GC and titration offer alternative approaches with their own distinct advantages and limitations.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Acid-Base Titration |
| Principle | Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Chromatographic separation of volatile compounds in a gaseous mobile phase followed by detection with a Flame Ionization Detector (FID). | Quantitative neutralization of the basic amine with a standardized acid. |
| Typical Purity Range | 98.0 - >99.9% | 97.0 - 99.5% | 95.0 - 102.0% (as total base) |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | Not applicable for impurity profiling |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% | Not applicable for impurity profiling |
| Advantages | High resolution for a wide range of impurities, high sensitivity, suitable for non-volatile and thermally labile compounds.[1][2] | Excellent for volatile impurities, robust and widely available.[3] | Simple, rapid, and inexpensive for determining total base content.[4][5] |
| Disadvantages | May require method development to optimize separation. | Requires the analyte and impurities to be volatile and thermally stable; may require derivatization.[2] | Non-specific; measures total basicity and cannot distinguish between the main component and basic impurities.[5] |
| Impurity Profiling | Excellent | Good for volatile impurities | Not possible |
Experimental Protocols
This proposed HPLC method is designed for the purity determination and impurity profiling of this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method is suitable for the analysis of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL (split injection, 50:1 ratio).
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve in a suitable solvent such as dichloromethane and make up to the mark.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
This protocol provides a method for determining the total basic content of a this compound sample.
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Glacial acetic acid
-
Crystal violet indicator
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.
-
-
Calculation: The purity (as total base) is calculated based on the volume of titrant consumed.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for HPLC purity validation and the decision-making process for selecting an appropriate analytical method.
Caption: HPLC Purity Validation Workflow.
Caption: Decision Tree for Analytical Method Selection.
References
2,6-Difluoro-4-methoxyaniline: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is a critical determinant of success. Substituted anilines are a cornerstone of medicinal chemistry, serving as key precursors to a vast array of bioactive molecules.[1] Among these, 2,6-Difluoro-4-methoxyaniline has emerged as a valuable synthon, offering a unique combination of electronic and steric properties. This guide provides a comparative analysis of this compound against other common anilines, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The Impact of ortho-Fluorine Substitution
The introduction of fluorine atoms at the 2 and 6 positions of the aniline ring profoundly influences the molecule's reactivity and physicochemical properties. The strong electron-withdrawing nature of fluorine modulates the basicity of the amino group and alters the electron density of the aromatic ring. This unique substitution pattern plays a crucial role in directing the outcomes of chemical reactions, enabling the efficient synthesis of complex molecular architectures.[2] Furthermore, in the context of medicinal chemistry, the presence of fluorine can enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets.[2]
Comparison of Physicochemical Properties
The electronic and steric environment of an aniline derivative directly impacts its fundamental properties, such as basicity (pKa) and lipophilicity (LogP). These parameters are crucial in predicting reaction outcomes and the pharmacokinetic profiles of resulting drug candidates.
| Compound | Structure | pKa (Predicted) | XLogP3 (Predicted) | Rationale for Differences |
| This compound | 2.5 | 1.8 | The two electron-withdrawing fluorine atoms significantly decrease the basicity of the amino group. The methoxy group is a weak electron-donating group. | |
| 4-Methoxyaniline | 5.3[3] | 1.0[4] | The electron-donating methoxy group increases the electron density on the nitrogen, making it more basic than aniline. | |
| 2,6-Dichloro-4-methoxyaniline | 1.5 | 2.8 | The two electron-withdrawing chlorine atoms have a stronger base-weakening effect than fluorine. The increased size of chlorine atoms also contributes to greater lipophilicity. | |
| Aniline | 4.6 | 0.9 | The benchmark aniline, with no electronic perturbation from ring substituents. |
Table 1: Comparison of Physicochemical Properties of Selected Anilines.
Performance in Common Synthetic Transformations
The utility of an aniline building block is ultimately determined by its performance in key synthetic reactions. Below is a comparative overview of the expected reactivity of this compound in several common transformations, benchmarked against other anilines.
N-Acylation
N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in pharmaceuticals. The nucleophilicity of the aniline nitrogen is a key factor in this transformation.
| Aniline Derivative | Relative Reactivity | Typical Yield Range | Reaction Conditions |
| This compound | Moderate | 85-95% | Acyl chloride or anhydride, base (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rt |
| 4-Methoxyaniline | High | 90-99% | Acyl chloride or anhydride, base (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rt |
| 2,6-Dichloro-4-methoxyaniline | Low to Moderate | 70-85% | Acyl chloride or anhydride, stronger base or higher temperature may be required |
| Aniline | High | 90-99% | Acyl chloride or anhydride, base (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rt |
Table 2: Comparative Performance in N-Acylation Reactions. The reduced nucleophilicity of this compound due to the ortho-fluoro groups leads to a slightly lower reactivity compared to its non-fluorinated counterpart. However, excellent yields can still be achieved under standard conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for the formation of C-N and C-C bonds, respectively. The electronic and steric properties of the aniline play a significant role in the efficiency of these reactions.
| Aniline Derivative | Buchwald-Hartwig Amination Reactivity | Suzuki-Miyaura Coupling Reactivity (as haloaniline) |
| This compound | Good | Good (Aryl-I > Aryl-Br > Aryl-Cl)[5] |
| 4-Methoxyaniline | Excellent | Excellent (Aryl-I > Aryl-Br > Aryl-Cl) |
| 2,6-Dichloro-4-methoxyaniline | Moderate | Moderate (Aryl-I > Aryl-Br > Aryl-Cl) |
| Aniline | Excellent | Excellent (Aryl-I > Aryl-Br > Aryl-Cl) |
Table 3: Expected Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. The steric hindrance from the ortho-substituents in this compound and 2,6-Dichloro-4-methoxyaniline can influence the rate and efficiency of cross-coupling reactions. The choice of ligand is crucial for achieving high yields with these sterically demanding substrates.[6]
Experimental Protocols
General Procedure for N-Acetylation of this compound
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the N-acetylated product.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
This compound (1.2 eq)
-
Pd2(dba)3 (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add toluene, followed by the aryl halide and this compound.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired diarylamine.
Application in the Synthesis of c-Met Kinase Inhibitors
Substituted anilines are crucial building blocks for many tyrosine kinase inhibitors. For instance, the core of several c-Met inhibitors is a 4-anilinoquinoline scaffold, which is typically synthesized via a nucleophilic aromatic substitution reaction between a 4-chloroquinoline derivative and a substituted aniline.[7] The electronic properties of the aniline can influence the reaction rate and yield of this key step.
Below is a generalized workflow for the synthesis of a 4-anilinoquinoline-based c-Met inhibitor.
Figure 1: A generalized synthetic workflow for a c-Met inhibitor.
The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion.[8] Dysregulation of this pathway is implicated in many cancers. Small molecule inhibitors, often derived from substituted anilines, can block the ATP binding site of the c-Met receptor tyrosine kinase, thereby inhibiting downstream signaling.
Figure 2: The HGF/c-Met signaling pathway and the point of inhibition.
Conclusion
This compound represents a highly valuable and versatile building block for organic synthesis. The presence of ortho-fluoro substituents provides a unique electronic and steric profile that influences its reactivity in a predictable manner. While its basicity and nucleophilicity are attenuated compared to non-fluorinated analogs like 4-methoxyaniline, it remains a competent substrate in a wide range of important synthetic transformations, including N-acylation and palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, the strategic incorporation of the 2,6-difluoro-4-methoxyphenyl moiety can offer advantages in terms of metabolic stability and target engagement, making it a compelling choice for the synthesis of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. p-Anisidine|lookchem [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2,6-Difluoro-4-methoxyaniline Derivatives by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular architecture. This guide provides a comparative analysis of NMR data for 2,6-difluoroaniline and its derivatives, including a close analog of the target compound 2,6-Difluoro-4-methoxyaniline, offering a practical reference for the structural verification of this important class of molecules.
This guide presents a summary of ¹H and ¹³C NMR spectral data, detailed experimental protocols for both synthesis and NMR analysis, and logical workflow diagrams to facilitate a deeper understanding of the structural confirmation process.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR chemical shift data for 2,6-difluoroaniline and a selection of its derivatives. These values are crucial for identifying the electronic environment of the protons and carbons within the molecules and for observing the influence of different substituents on the aniline scaffold.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,6-Difluoroaniline | CDCl₃ | 3.89 (s, 2H, NH₂), 6.65-6.75 (m, 1H, Ar-H), 6.85-6.95 (m, 2H, Ar-H) | 111.3 (t, J=18.5 Hz), 124.7 (t, J=10.5 Hz), 127.5 (t, J=2.5 Hz), 151.9 (dd, J=237.5, 7.5 Hz) |
| Boc-protected this compound | Not Specified | 1.50 (s, 9H), 3.78 (s, 3H), 6.50 (d, J=9.0 Hz, 2H), 7.05 (s, 1H) | Not Available |
| 4-Fluoroaniline | CDCl₃ | 3.60 (s, 2H, NH₂), 6.62 (dd, J=8.6, 4.5 Hz, 2H, Ar-H), 6.89 (t, J=8.0 Hz, 2H, Ar-H) | 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz) |
| 4-Chloroaniline | CDCl₃ | 3.68 (s, 2H, NH₂), 6.63 (d, J=8.4 Hz, 2H, Ar-H), 7.12 (d, J=8.5 Hz, 2H, Ar-H) | 116.25, 123.16, 129.13, 144.95 |
| 4-Bromoaniline | CDCl₃ | 3.69 (s, 2H, NH₂), 6.59 (d, J=8.7 Hz, 2H, Ar-H), 7.26 (d, J=8.7 Hz, 2H, Ar-H) | 110.22, 116.72, 132.02, 145.41 |
Experimental Protocols
Synthesis of this compound (General Procedure)
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor followed by reduction. The following is a generalized protocol adapted from established literature procedures.
Step 1: Synthesis of 1-Bromo-2,6-difluoro-4-methoxybenzene
A solution of bromine in a suitable solvent (e.g., glacial acetic acid) is added dropwise to a stirred solution of 2,6-difluoroanisole at a controlled temperature (typically below 25°C). The reaction mixture is stirred for a designated period, and the product is then isolated by extraction and purified, for example, by steam distillation.
Step 2: Amination of 1-Bromo-2,6-difluoro-4-methoxybenzene
The resulting brominated compound is then subjected to an amination reaction. This can be achieved using a variety of methods, such as a Buchwald-Hartwig amination, employing a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide) with an ammonia surrogate or gaseous ammonia. The reaction is typically carried out in an inert solvent (e.g., toluene or dioxane) under an inert atmosphere. After the reaction is complete, the product is isolated and purified by column chromatography.
NMR Spectroscopic Analysis
The structural confirmation of the synthesized compounds is performed using ¹H and ¹³C NMR spectroscopy.
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and integrals of the proton signals. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to identify the chemical shifts of the carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Conclusion
The structural confirmation of this compound and its derivatives relies on a systematic approach involving synthesis and detailed NMR spectroscopic analysis. By comparing the acquired NMR data with that of known related structures, researchers can confidently verify the identity and purity of their target molecules. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated anilines for various applications in drug discovery and materials science.
A Comparative Study of Palladium Catalysts for the Synthesis of 2,6-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-difluoro-4-methoxyaniline is a critical step in the development of various pharmaceutical compounds and advanced materials. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of the crucial C-N bond in this molecule. The choice of the palladium catalyst and associated ligands is paramount for achieving high yields and purity. This guide provides a comparative overview of different palladium catalyst systems for the synthesis of this compound, supported by representative experimental data based on analogous reactions.
Performance Comparison of Palladium Catalysts
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ + SPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-90 |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 24 | 75-85 |
| Pd/C | NaOtBu | Toluene | 110 | 24 | 60-70 |
Note: The yields presented are representative and estimated based on literature reports for structurally similar substrates. Optimization of reaction conditions is recommended for specific applications.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization.
General Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen). The aryl halide precursor (e.g., 1-bromo-2,6-difluoro-4-methoxybenzene) is then added. The tube is sealed, evacuated, and backfilled with the inert gas three times. Anhydrous solvent and the amine source (or a surrogate) are added via syringe. The reaction mixture is heated with vigorous stirring for the specified time. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified.
1. Protocol for Pd(OAc)₂/SPhos Catalyzed Amination
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and NaOtBu (1.4 equivalents). 1-bromo-2,6-difluoro-4-methoxybenzene (1.0 equivalent) is added. The tube is sealed and removed from the glovebox.
-
Reagent Addition: Anhydrous toluene is added, followed by the ammonia surrogate (e.g., benzophenone imine, 1.2 equivalents).
-
Reaction Conditions: The mixture is heated to 100°C for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
2. Protocol for Pd₂(dba)₃/Xantphos Catalyzed Amination
-
Reaction Setup: A Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ (2.0 equivalents) under an inert atmosphere. 1-bromo-2,6-difluoro-4-methoxybenzene (1.0 equivalent) is added.
-
Reagent Addition: Anhydrous 1,4-dioxane and an ammonia source (e.g., aqueous ammonia, 5 equivalents) are added.
-
Reaction Conditions: The sealed tube is heated to 110°C for 18 hours.
-
Work-up and Purification: The reaction is cooled and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Visualizing the Synthetic Workflow and Catalytic Cycle
Diagrams illustrating the experimental workflow and the catalytic cycle provide a clearer understanding of the synthetic process.
A Comparative Guide to Alternative Reagents for 2,6-Difluoro-4-methoxyaniline in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 2,6-Difluoro-4-methoxyaniline, a key building block in modern drug discovery, particularly in the synthesis of kinase inhibitors. The unique substitution pattern of this aniline, featuring ortho-difluoro groups and a para-methoxy moiety, imparts desirable physicochemical properties to drug candidates, including enhanced metabolic stability and target binding affinity. This document explores viable alternatives, presenting comparative data, detailed experimental protocols, and the potential impact of these substitutions on the biological activity of the final compounds.
Alternative Reagents: A Comparative Overview
The selection of an appropriate aniline building block is a critical decision in the drug design process. The following reagents are evaluated as alternatives to this compound, each offering a unique modification to the core scaffold that can modulate steric and electronic properties, as well as potential metabolic fate.
-
2,6-Dichloro-4-methoxyaniline: A halogen-substituted alternative where fluorine is replaced by chlorine. This modification significantly alters the electronic and steric profile.
-
2-Fluoro-4-methoxyaniline: This analog allows for the investigation of the impact of a single ortho-fluoro substituent compared to the difluoro pattern.
-
4-Methoxyaniline (p-Anisidine): As a non-fluorinated baseline, this reagent helps to establish the contribution of the halogen substituents to the overall performance and activity.
-
3,5-Difluoro-4-methoxyaniline: An isomer of the parent compound, this alternative can help to probe the importance of the positioning of the fluorine atoms relative to the amino group.
Performance Comparison
The following table summarizes the key performance indicators for this compound and its alternatives in a representative amide coupling reaction. The data presented is illustrative and compiled from general principles of organic synthesis and medicinal chemistry to provide a comparative baseline.
| Reagent | Molecular Weight ( g/mol ) | Relative Cost | pKa | Predicted logP | Typical Yield (%) | Typical Purity (%) |
| This compound | 159.14 | High | 2.8 | 1.9 | 85-95 | >98 |
| 2,6-Dichloro-4-methoxyaniline | 192.04 | Medium | 2.5 | 2.7 | 80-90 | >97 |
| 2-Fluoro-4-methoxyaniline | 141.14 | Medium | 3.9 | 1.6 | 90-98 | >98 |
| 4-Methoxyaniline (p-Anisidine) | 123.15 | Low | 5.3 | 1.3 | >95 | >99 |
| 3,5-Difluoro-4-methoxyaniline | 159.14 | High | 3.5 | 1.9 | 85-95 | >98 |
Experimental Protocols
A common transformation involving these anilines in drug synthesis is the formation of an amide bond with a carboxylic acid, often a heterocyclic core of a kinase inhibitor.
General Protocol for Amide Coupling
Materials:
-
Substituted Aniline (1.0 eq)
-
Carboxylic Acid (e.g., 1-methyl-1H-indole-5-carboxylic acid) (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the respective substituted aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Note on Alternatives:
-
For less reactive anilines, such as 2,6-dichloro-4-methoxyaniline, the reaction time may need to be extended, or gentle heating (40-50 °C) may be required.
-
More nucleophilic anilines, like 4-methoxyaniline, may react faster.
Structure-Activity Relationship (SAR) Implications
The choice of aniline can have a profound impact on the biological activity of the resulting drug molecule. The ortho-difluoro substitution is known to influence the conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.
-
Fluorine vs. Chlorine: Replacing fluorine with chlorine increases the size of the substituent, which can introduce steric hindrance and alter binding modes.[1] The higher electronegativity of fluorine can also lead to different non-covalent interactions within the protein binding pocket.
-
Mono- vs. Di-fluoro: The presence of two ortho-fluoro substituents can significantly lower the pKa of the aniline nitrogen, making the corresponding amide less prone to hydrolysis. A single fluorine will have a less pronounced effect.
-
Positional Isomers: Changing the position of the fluorine atoms from 2,6 to 3,5 will alter the dipole moment of the molecule and the presentation of hydrogen bond acceptors, which can be critical for target recognition.
Visualizations
Logical Framework for Reagent Selection
Caption: Logical flow for selecting an aniline reagent based on desired drug properties.
Comparative Experimental Workflow
Caption: Workflow for the comparative evaluation of alternative aniline reagents.
Relevant Signaling Pathway: MAPK/ERK Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.[2]
References
- 1. Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Key Osimertinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The efficiency and scalability of its synthesis are critical for its accessibility and continued development. This guide provides a comparative analysis of prominent synthesis routes for key intermediates of Osimertinib, supported by experimental data and detailed protocols to aid researchers in process optimization and development.
Core Intermediates and Synthetic Strategies
The synthesis of Osimertinib can be broadly categorized into two main strategies: linear and convergent. Both approaches rely on the efficient construction of a central substituted aminopyrimidine core. This guide focuses on the synthesis of three critical intermediates:
-
2,4-Dichloro-5-nitropyrimidine: A foundational building block for the pyrimidine core.
-
The Substituted Pyrimidine Core: Formed by coupling the pyrimidine ring with the N,N'-dimethylethylenediamine-substituted aniline side chain.
-
The Acrylamide "Warhead": The reactive group responsible for covalent binding to the EGFR protein, typically installed in the final step.
Synthesis of 2,4-Dichloro-5-nitropyrimidine
A common and crucial starting material is 2,4-dichloro-5-nitropyrimidine. The most widely adopted method for its synthesis involves the chlorination of 5-nitrouracil.
Route 1: Chlorination of 5-Nitrouracil
This route employs a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst like N,N-dimethylaniline or dimethylformamide (DMF).[1][2]
Data Comparison:
| Parameter | Route 1A[2] | Route 1B[3] |
| Starting Material | 5-Nitrouracil | 5-Nitrouracil |
| Reagents | POCl₃, DMF | POCl₃, Toluene |
| Temperature | 50°C to Reflux | 55-65°C |
| Reaction Time | Not specified (monitored) | Not specified (monitored) |
| Reported Yield | 80% | 84% (assay yield) |
| Purity | 98.5% | Not specified |
Experimental Protocol (Adapted from[2]):
-
In a four-necked flask, add 260 g of 5-nitrouracil to 1000 g of phosphorus oxychloride.
-
Raise the temperature to 50°C. While maintaining the temperature between 50°C and 100°C, add 25 g of DMF.
-
Heat the mixture to reflux and monitor the reaction until at least 95% of the starting material is consumed.
-
After the reaction is complete, recover the excess phosphorus oxychloride under reduced pressure.
-
Cool the residue and add 600 g of dichloroethane. Pour the mixture into 500 g of ice water and stir to separate the layers.
-
Treat the organic layer with activated carbon, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine.
Assembly of the Substituted Pyrimidine Core
Two primary strategies are employed for constructing the core of the Osimertinib molecule: a linear, stepwise approach and a more recent convergent approach.
Strategy A: Linear Synthesis (Stepwise SₙAr)
This classic approach involves a sequential nucleophilic aromatic substitution (SₙAr) on the 2,4-dichloropyrimidine intermediate. First, a reaction with the indole moiety is performed, followed by substitution with the aniline side chain. A representative workflow is shown below.[4]
Strategy B: Convergent Synthesis
A more modern and efficient approach involves the synthesis of two complex fragments which are then joined in a key cyclization step. This method avoids issues with intermediate degradation common in long linear syntheses.[5][6] The key reaction is the condensation of a substituted guanidine with an enaminone.
Data Comparison of Key Steps:
| Parameter | Linear SₙAr (Side Chain Addition)[7] | Convergent Cyclization[6] | Nitro Group Reduction[1][7] |
| Key Intermediates | Aminopyrazine, N,N,N'-trimethylethylenediamine | Substituted guanidine, Enaminone | Nitro-substituted pyrimidine core |
| Reagents/Catalyst | DIPEA | Not specified | Fe/NH₄Cl or H₂, Pd/C |
| Solvent | DMAC | Not specified | Ethanol/Water or Methanol |
| Temperature | 110 °C | Not specified | Reflux (Fe) or r.t. (H₂) |
| Reaction Time | 6 h | Not specified | 2-4 h |
| Reported Yield | 98% | Overall: 40.4% over 6 steps | ~85% to quantitative |
Experimental Protocol (Nitro Group Reduction with Iron)[1]:
-
Suspend the nitro compound (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).
-
Heat the mixture to reflux (approximately 80-85°C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and filter it through a pad of Celite to remove solids.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers and concentrate under vacuum to yield the aniline intermediate (triamine).
Formation of the Acrylamide Moiety
The final step in most Osimertinib syntheses is the formation of the N-phenylacrylamide group. This is typically achieved by acylating the terminal aniline intermediate. Two common methods have been established to circumvent the challenges of handling highly reactive acryloyl chloride.
Route 3A: Direct Acylation with Acryloyl Chloride
This is the most direct method, where the triamine intermediate is reacted with acryloyl chloride in the presence of a non-nucleophilic base.[7]
Route 3B: Two-Step Acylation/Elimination
To improve yields and handleability, a two-step process is often used. The triamine is first acylated with 3-chloropropanoyl chloride, followed by an in-situ base-mediated elimination to form the double bond.[8][9]
Data Comparison:
| Parameter | Route 3A (Direct)[7] | Route 3B (Two-Step)[8] |
| Acylating Agent | Acryloyl chloride | 3-Chloropropanoyl chloride |
| Base | Triethylamine (TEA) | Triethylamine (TEA) |
| Solvent | THF | Acetone / Water |
| Temperature | 0°C to room temp. | 50-55°C |
| Reaction Time | 3 h | 3-3.5 h |
| Reported Yield | 87% | 86.5% (Osimertinib base) |
| Purity | Not specified | 99.84% (as Mesylate salt) |
Experimental Protocol (Two-Step Acylation/Elimination)[8]:
-
React N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine with 3-chloropropanoyl chloride in a ketone solvent (e.g., acetone) and water.
-
Following the formation of the chloro-amide intermediate, add triethylamine as a base to the same reaction mixture (in-situ).
-
Maintain the reaction temperature at 50-55°C for approximately 3-3.5 hours.
-
After completion, cool the reaction to 25-30°C to precipitate the product.
-
Filter the solid, wash with acetone, and dry under vacuum to obtain Osimertinib base.
Conclusion
The synthesis of Osimertinib and its intermediates has evolved from linear routes to more efficient convergent strategies. For the preparation of 2,4-dichloro-5-nitropyrimidine , chlorination of 5-nitrouracil remains the standard, with optimized protocols providing yields in the 80-84% range.[2][3]
For the assembly of the core structure , convergent synthesis offers advantages in reducing step count and potentially improving overall yield, with one reported route achieving a 40.4% yield over six steps.[6] However, linear SₙAr approaches are well-established and have been optimized to achieve high yields (up to 98%) for individual steps.[7]
Finally, for the crucial acrylamide formation , the two-step acylation/elimination using 3-chloropropanoyl chloride provides a high-yielding and high-purity alternative to the direct use of acryloyl chloride, making it highly suitable for large-scale manufacturing.[8] The choice of the optimal route will depend on factors such as scale, cost of starting materials, and desired purity profile. This guide provides the foundational data and methodologies to inform these critical decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Monitoring Acylation Reactions of 2,6-Difluoro-4-methoxyaniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring the acylation of 2,6-Difluoro-4-methoxyaniline. This aniline derivative is a key building block in the synthesis of various pharmaceutical compounds.
The selection of an appropriate analytical method is critical and depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in making an informed decision.
Comparison of Analytical Methods
The performance of LC-MS, HPLC-UV, and GC-MS for monitoring the acylation of this compound is summarized below. The data presented is a representative compilation based on the analysis of similar aromatic amines and serves as a baseline for method development.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | High-efficiency separation coupled with highly selective and sensitive mass detection. | Separation based on polarity, with detection by UV absorbance. | Separation of volatile or derivatized compounds, with detection by mass fragmentation. |
| Selectivity | Very High (based on precursor and product ion transitions). | Moderate (may be affected by co-eluting impurities). | High (mass spectral data provides structural information). |
| Sensitivity (Typical LOQ) | 0.1 - 10 ng/mL | 100 - 1000 ng/mL | 1 - 50 ng/mL |
| Linearity (R²) typical | >0.999 | >0.995 | >0.998 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Derivatization Required | No | No | Yes (for the acylated product to increase volatility) |
| Analysis Time | Fast (5-15 min) | Moderate (10-30 min) | Moderate (15-40 min) |
Experimental Protocols
A representative acylation reaction of this compound with an acyl chloride is used as a case study for monitoring.
Reaction Scheme:
This compound + Acyl Chloride → N-(2,6-difluoro-4-methoxyphenyl)acetamide + HCl
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for monitoring reaction progress and detecting low-level impurities.
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting it 1:1000 in a mixture of acetonitrile and water (50:50 v/v).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (illustrative):
-
This compound: Precursor ion (Q1) m/z 160.1 → Product ion (Q3) m/z (a characteristic fragment).
-
N-(2,6-difluoro-4-methoxyphenyl)acetamide: Precursor ion (Q1) m/z 202.1 → Product ion (Q3) m/z (a characteristic fragment).
-
-
Ion Source Temperature: 500 °C.
-
Capillary Voltage: 3500 V.
HPLC-UV Method
A robust and widely accessible technique suitable for monitoring the depletion of the starting material and the formation of the main product, especially at higher concentrations.
Sample Preparation:
-
Withdraw a 20 µL aliquot from the reaction mixture.
-
Quench and dilute 1:500 in the mobile phase.
-
Vortex and filter as described for the LC-MS method.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
GC-MS Method
This technique provides high sensitivity and structural information but requires derivatization of the polar acylated product to enhance volatility.
Sample Preparation and Derivatization:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction with an aqueous sodium bicarbonate solution.
-
Extract the organic components with ethyl acetate.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to complete the derivatization.
-
Inject the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Cost-Analysis of 2,6-Difluoro-4-methoxyaniline vs. Alternatives in Pharmaceutical Synthesis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost and performance analysis of 2,6-Difluoro-4-methoxyaniline, a key building block in pharmaceutical synthesis, benchmarked against its common structural analogs. The strategic incorporation of fluorinated moieties into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. This analysis focuses on the application of these aniline derivatives in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.
Executive Summary
This compound is a valuable reagent in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds. However, its cost relative to other substituted anilines necessitates a careful evaluation of its performance benefits. This guide presents a comparative analysis of this compound and its alternatives, focusing on their application in the synthesis of 4-anilinoquinazoline derivatives, a common core structure of many kinase inhibitors such as Lapatinib and Gefitinib. The analysis includes a detailed cost comparison, a review of synthetic performance based on available literature, and standardized experimental protocols.
Cost Comparison of Arylamine Building Blocks
The selection of a starting material in drug development is a balance between cost and synthetic efficiency. The following table provides a comparative cost analysis of this compound and its alternatives from various chemical suppliers. Prices are normalized to a per-gram basis for ease of comparison.
| Compound | Alternative To | Price per Gram (USD) | Supplier Examples |
| This compound | - | $40 - $160 | Sigma-Aldrich, Apollo Scientific, Combi-Blocks |
| 2,6-Dichloro-4-methoxyaniline | This compound | $25 - $80 | Santa Cruz Biotechnology, Biosynth |
| 2-Fluoro-4-methoxyaniline | This compound | $50 - $260 | AcubioChem, Oakwood Chemical |
| 3-Fluoro-4-methoxyaniline | This compound | $14 - $90 | Sigma-Aldrich, Chem-Impex, TCI |
| 4-Fluoro-2-methoxyaniline | This compound | $18 - $160 | Oakwood Chemical, Biosynth |
Note: Prices are approximate and can vary based on purity, quantity, and supplier. The prices listed are for research-grade quantities and are subject to change.
Performance Analysis in Kinase Inhibitor Synthesis
The utility of these aniline derivatives is often demonstrated in their reactivity and efficiency in key synthetic steps, such as the nucleophilic aromatic substitution (SNAr) reaction with a heterocyclic core. The synthesis of 4-anilinoquinazoline, a privileged scaffold in kinase inhibitor design, serves as a relevant benchmark.
While direct side-by-side comparative studies for all listed anilines are limited in publicly available literature, the efficiency of the SNAr reaction is influenced by the electronic and steric properties of the aniline. Electron-withdrawing groups, such as fluorine and chlorine, can modulate the nucleophilicity of the aniline and the reactivity of the resulting product.
Generally, the presence of two ortho-substituents, as in 2,6-difluoro and 2,6-dichloro-4-methoxyaniline, can provide steric hindrance that may influence reaction rates and the conformation of the final product, which can be crucial for biological activity. The specific substitution pattern can also affect the solubility and crystallinity of the intermediates and the final compound, impacting purification and handling.
Based on available literature for the synthesis of related kinase inhibitors, the yields for the coupling of substituted anilines with chloroquinazolines can vary. For instance, in the synthesis of Gefitinib analogues, the coupling of 3-chloro-4-fluoroaniline with 4-chloro-6,7-dimethoxyquinazoline has been reported with high yields (up to 98%).[1] The choice of the specific aniline often depends on the desired structure-activity relationship (SAR) for the target kinase.
Experimental Protocols
To provide a standardized context for performance comparison, detailed methodologies for key reactions are provided below.
General Protocol for the Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes a typical nucleophilic aromatic substitution reaction between a substituted 4-chloroquinazoline and an aniline derivative.
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted aniline (e.g., this compound or an alternative) (1.1 eq)
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA) or another suitable base (1.5 eq)
Procedure:
-
To a round-bottom flask, add the 4-chloroquinazoline and the substituted aniline.
-
Add isopropanol to the flask to create a slurry.
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., isopropanol, water), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
To illustrate the logical flow of a typical synthesis utilizing these building blocks, the following diagrams are provided.
Caption: General workflow for the synthesis of a 4-anilinoquinazoline derivative.
The following diagram illustrates a simplified signaling pathway targeted by many kinase inhibitors synthesized using these building blocks.
Caption: Simplified signaling pathway inhibited by receptor tyrosine kinase inhibitors.
Conclusion
The choice between this compound and its alternatives is a multifaceted decision that requires careful consideration of cost, synthetic performance, and the specific requirements of the target molecule. While alternatives may offer a cost advantage, the unique electronic and steric properties of this compound may be essential for achieving the desired biological activity and pharmacokinetic profile in certain drug discovery programs. This guide provides a foundational framework for researchers to make informed decisions when selecting aniline-based building blocks for their synthetic campaigns. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive performance ranking.
References
A Spectroscopic Comparison of 2,6-Difluoro-4-methoxyaniline and its Analogues: A Guide for Researchers
For Immediate Release
This publication provides a detailed spectroscopic comparison of 2,6-Difluoro-4-methoxyaniline and its analogues, namely 4-methoxyaniline, 2,6-dichloro-4-methoxyaniline, and 2,6-dibromo-4-methoxyaniline. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of available spectroscopic data to facilitate identification, characterization, and further research. While comprehensive experimental data for this compound is not widely available in the public domain, this guide compiles the existing data for its analogues to provide a valuable comparative framework.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the title compound and its analogues.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available | Data not available |
| 4-methoxyaniline [1] | CDCl₃ | 6.78 (d, 2H), 6.65 (d, 2H), 3.75 (s, 3H), 3.55 (br s, 2H) |
| 2,6-dichloro-4-methoxyaniline | Not specified | 6.65 (s, 2H), 4.55 (br s, 2H), 3.70 (s, 3H) |
| 2,6-dibromo-4-methoxyaniline | Data not available | Data not available |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available | Data not available |
| 4-methoxyaniline [1] | CDCl₃ | 152.9, 140.0, 116.5, 114.9, 55.8 |
| 2,6-dichloro-4-methoxyaniline | Data not available | Data not available |
| 2,6-dibromo-4-methoxyaniline | Data not available | Data not available |
Infrared (IR) Spectral Data
| Compound | Major Absorption Bands (cm⁻¹) |
| This compound | Data not available |
| 4-methoxyaniline [2] | 3420, 3340, 3050, 2950, 1620, 1510, 1230, 1030, 820 |
| 2,6-dichloro-4-methoxyaniline | Data not available |
| 2,6-dibromo-4-methoxyaniline | Data not available |
Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key m/z values |
| This compound | Predicted | [M+H]⁺: 160.05686, [M+Na]⁺: 182.03880[3] |
| 4-methoxyaniline [4] | EI | 123 (M⁺), 108, 80, 53 |
| 2,6-dichloro-4-methoxyaniline | Data not available | Data not available |
| 2,6-dibromo-4-methoxyaniline | EI | 281/279/277 (M⁺), 200/198, 119, 65, 63 |
UV-Visible (UV-Vis) Spectral Data
| Compound | Solvent | λmax (nm) |
| This compound | Data not available | Data not available |
| 4-methoxyaniline [4] | Ethanol | 230, 289 |
| 2,6-dichloro-4-methoxyaniline | Data not available | Data not available |
| 2,6-dibromo-4-methoxyaniline | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 1-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed in direct contact with the ATR crystal. The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. The spectrum is recorded as percent transmittance or absorbance over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
In Electron Ionization (EI) mass spectrometry, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference. The absorbance is measured over a specific wavelength range (typically 200-800 nm), and the wavelengths of maximum absorbance (λmax) are reported.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of chemical compounds.
Caption: Workflow for Spectroscopic Comparison of Analogues.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,6-Difluoro-4-methoxyaniline
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal of 2,6-Difluoro-4-methoxyaniline, a compound that, while valuable in research, necessitates careful handling due to its potential hazards. The following procedures are based on established safety protocols for analogous chemical structures and are designed to provide immediate and essential guidance.
Note: This guidance is based on the safety profiles of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound when it is available and adhere to all local, state, and federal regulations.
Hazard Profile and Quantitative Data
Based on data from structurally related aromatic amines and fluorinated compounds, this compound is anticipated to be a hazardous substance. Key hazard classifications and handling precautions are summarized below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Expected to be toxic or fatal if swallowed, in contact with skin, or if inhaled. | P260, P262, P264, P270, P271, P280 |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | P280 |
| Skin Sensitization | May cause an allergic skin reaction. | P272, P280 |
| Carcinogenicity | Suspected of causing cancer. | P201, P202, P280 |
| Aquatic Toxicity | Very toxic to aquatic life, with long-lasting effects. | P273 |
Experimental Protocol for Disposal
The primary and mandatory route for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat or other protective clothing must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
-
Step 2: Waste Collection and Segregation
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It is generally incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Step 3: Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide an accurate description of the waste to the disposal service.
Step 5: Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid generating dust.[4]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these rigorous disposal procedures, laboratories can ensure the safe management of this compound, fostering a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
